Tenidap-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H9ClN2O3S |
|---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-3-(3,4,5-trideuteriothiophene-2-carbonyl)indole-1-carboxamide |
InChI |
InChI=1S/C14H9ClN2O3S/c15-7-3-4-9-8(6-7)11(13(19)17(9)14(16)20)12(18)10-2-1-5-21-10/h1-6,19H,(H2,16,20)/i1D,2D,5D |
InChI Key |
IZSFDUMVCVVWKW-FYFKOAPZSA-N |
Isomeric SMILES |
[2H]C1=C(SC(=C1[2H])C(=O)C2=C(N(C3=C2C=C(C=C3)Cl)C(=O)N)O)[2H] |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(N(C3=C2C=C(C=C3)Cl)C(=O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Properties of Tenidap-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenidap-d3 is the deuterated form of Tenidap, a non-steroidal anti-inflammatory drug (NSAID) that was investigated for the treatment of rheumatoid arthritis.[1] Tenidap exhibits a unique pharmacological profile, acting as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), and also modulating cytokine activity.[1] The introduction of deuterium in this compound is intended to alter its pharmacokinetic properties, a strategy often employed in drug development to improve metabolic stability. This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for this compound and its non-deuterated counterpart, Tenidap.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a deuterated thiophene ring attached to an indole core. This modification is key to its altered metabolic profile compared to Tenidap.
Table 1: Chemical and Physical Properties of this compound and Tenidap
| Property | This compound | Tenidap |
| Chemical Name | (3Z)-5-Chloro-2,3-dihydro-3-(hydroxy-2-thienylmethylene)-2-oxo-1H-indole-1-carboxamide-d3 | (3Z)-5-Chloro-2,3-dihydro-3-(hydroxy-2-thienylmethylene)-2-oxo-1H-indole-1-carboxamide |
| Chemical Formula | C₁₄H₆D₃ClN₂O₃S | C₁₄H₉ClN₂O₃S |
| Molecular Weight | 323.77 g/mol | 320.75 g/mol |
| Melting Point | Not available | 230 °C (with decomposition)[2] |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Soluble in DMF and DMSO, slightly soluble in ethanol. |
| pKa | Not available | Not available |
Synthesis and Purification
Synthesis of Tenidap
A patented method for the synthesis of Tenidap sodium provides a foundational route for obtaining the core Tenidap structure.[3] The process begins with 5-chloro-2-oxoindole, which undergoes a series of reactions to yield the final product.
Experimental Workflow: Synthesis of Tenidap Sodium
References
In-Depth Technical Guide: Synthesis and Characterization of Tenidap-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Tenidap-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tenidap. This document details a proposed synthetic route, outlines key characterization methodologies, and presents relevant data in a structured format for ease of comparison. Additionally, it includes a visualization of the putative signaling pathway of Tenidap.
Introduction
Tenidap is a non-steroidal anti-inflammatory drug that has demonstrated both anti-inflammatory and analgesic properties.[1] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, with a preference for COX-1.[1] Furthermore, Tenidap has been shown to modulate cytokine production, including the inhibition of interleukin-1 (IL-1) synthesis.[2] The deuterated analog, this compound, is of interest for its potential to exhibit an altered pharmacokinetic profile due to the kinetic isotope effect, a phenomenon that can affect drug metabolism. This guide outlines a feasible pathway for the synthesis and characterization of this compound for research and development purposes.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, adapted from the established synthesis of Tenidap. The key modification is the introduction of deuterium atoms onto the thiophene ring of a key intermediate.
Proposed Synthetic Pathway
The proposed synthesis commences with the preparation of deuterated 2-thiophenecarboxylic acid, followed by its conversion to the corresponding acyl chloride. This deuterated intermediate is then reacted with 5-chloro-2-oxindole-1-carboxamide to yield this compound.
dot
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Thiophenecarboxylic Acid-d3
A plausible method for the deuteration of 2-thiophenecarboxylic acid is through a silver-catalyzed H/D exchange reaction.
-
Materials: 2-Thiophenecarboxylic acid, Silver Carbonate (Ag2CO3), MePhos (2-Dicyclohexylphosphino-2'-methylbiphenyl), Deuterium Oxide (D2O), Toluene.
-
Procedure: To a solution of 2-thiophenecarboxylic acid in toluene, add silver carbonate (0.1 eq) and MePhos (0.1 eq). Add deuterium oxide (40 eq) and heat the mixture at 100°C for 12 hours. After cooling, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-thiophenecarboxylic acid-d3. The efficiency of deuteration should be confirmed by NMR spectroscopy.
Step 2: Synthesis of 2-Thiophenecarbonyl Chloride-d3
The deuterated carboxylic acid is then converted to its acyl chloride.
-
Materials: 2-Thiophenecarboxylic acid-d3, Thionyl chloride (SOCl2), Dimethylformamide (DMF, catalytic amount).
-
Procedure: To a solution of 2-thiophenecarboxylic acid-d3 in a suitable anhydrous solvent (e.g., toluene), add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 eq) at room temperature. Heat the reaction mixture at reflux for 2 hours. After cooling, the excess thionyl chloride and solvent are removed under reduced pressure to yield 2-thiophenecarbonyl chloride-d3, which can be used in the next step without further purification.
Step 3: Synthesis of this compound
The final step involves the acylation of 5-chloro-2-oxindole-1-carboxamide with the deuterated acyl chloride.
-
Materials: 5-Chloro-2-oxindole-1-carboxamide, 2-Thiophenecarbonyl chloride-d3, N,N-Dimethylaminopyridine (DMAP), Triethylamine, Dimethylformamide (DMF).
-
Procedure: Dissolve 5-chloro-2-oxindole-1-carboxamide in DMF. Add DMAP (0.1 eq) and triethylamine (1.2 eq) and cool the mixture to 0-5°C. Slowly add a solution of 2-thiophenecarbonyl chloride-d3 in DMF. Allow the reaction to warm to room temperature and stir for 12 hours. Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with dilute HCl, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford this compound.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Analytical Data
| Parameter | Method | Expected Result |
| Molecular Formula | - | C14H6D3ClN2O3S |
| Molecular Weight | Mass Spectrometry | ~323.77 g/mol |
| Appearance | Visual Inspection | Off-white to yellow solid |
| Purity | HPLC | >98% |
| Deuterium Incorporation | 1H NMR & Mass Spectrometry | >95% |
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to be similar to that of Tenidap, with the notable absence of signals corresponding to the protons on the thiophene ring. The remaining protons on the oxindole core and the carboxamide group should be observable.
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum should show signals for all carbon atoms in the molecule. The carbons of the deuterated thiophene ring may exhibit triplet splitting due to coupling with deuterium.
Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M-H]⁻ at m/z corresponding to the mass of this compound. The isotopic pattern will confirm the presence of chlorine and the high mass will be indicative of deuterium incorporation.
Mechanism of Action and Signaling Pathway
Tenidap exerts its anti-inflammatory effects through multiple mechanisms. It is a known inhibitor of COX-1 and COX-2, thereby blocking the production of prostaglandins. Additionally, it inhibits the synthesis of pro-inflammatory cytokines such as IL-1 and IL-6.
dot
Caption: Putative signaling pathway of this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical transformations and offers a viable path for obtaining this deuterated analog for research purposes. The characterization methods outlined are standard for ensuring the quality and identity of the synthesized compound. The provided signaling pathway diagram illustrates the key mechanisms through which Tenidap and, by extension, this compound are believed to exert their therapeutic effects. This information is intended to support researchers and drug development professionals in their efforts to explore the potential of deuterated compounds in anti-inflammatory therapies.
References
Tenidap-d3 as a Cyclooxygenase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenidap is a non-steroidal anti-inflammatory drug (NSAID) with a dual mechanism of action, primarily characterized by its inhibition of cyclooxygenase (COX) enzymes and its modulation of cytokine activity. This technical guide provides an in-depth analysis of the mechanism of action of Tenidap and its deuterated analog, Tenidap-d3, with a focus on their roles as COX inhibitors. While direct comparative data on the COX inhibitory potency of this compound is not extensively available in the public domain, this guide synthesizes the known COX inhibitory profile of Tenidap and the pharmacokinetic characteristics of its deuterated form to provide a comprehensive resource for researchers. This document includes a compilation of quantitative inhibitory data, detailed experimental methodologies for assessing COX inhibition, and visualizations of the relevant signaling pathways.
Introduction
Tenidap was developed as a potential treatment for rheumatoid arthritis, exhibiting both anti-inflammatory and disease-modifying properties. Its therapeutic effects are attributed to its ability to inhibit the production of prostaglandins by blocking the activity of COX-1 and COX-2, and to modulate the synthesis of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α)[1][2]. The deuteration of small molecules, creating analogs such as this compound, is a common strategy in drug development to alter pharmacokinetic properties, potentially leading to an improved metabolic profile and enhanced therapeutic efficacy. This guide explores the foundational data on Tenidap's COX inhibition and the available information on its deuterated counterpart.
Quantitative Data on COX Inhibition
The inhibitory activity of Tenidap against COX-1 and COX-2 has been evaluated in various in vitro systems. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the drug's potency.
| Compound | Assay System | Target | IC50 | Reference |
| Tenidap | Rat Basophilic Leukemia Cells (COX-1) | COX-1 | 20 nM | [3][4] |
| Tenidap | Human Blood (in vitro) | COX Pathway | 7.8 µM | [3][4] |
| Tenidap | Two different in vitro human test systems | COX-1 | More potent than COX-2 | [3][4] |
Pharmacokinetics of this compound
A study investigating the pharmacokinetics of Tenidap utilized a deuterated version, [D3]-tenidap, to distinguish between intravenously and orally administered drug. This study provides insights into the metabolic fate of the molecule.
| Compound | Administration | Key Findings |
| [D3]-tenidap | 20 mg intravenous infusion | Systemic clearance was 29% greater on day 28 compared to day 1 of a multiple-dosing regimen, suggesting auto-induction of metabolism. The half-life of [D3]-tenidap decreased with multiple dosing. |
While this study does not directly compare the COX inhibitory activity of Tenidap and this compound, the observed pharmacokinetic differences highlight the impact of deuteration on the drug's metabolism.
Experimental Protocols
In Vitro COX Inhibition Assay using Purified Enzymes
This protocol describes a general method for determining the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (e.g., Tenidap) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Plate reader for measuring prostaglandin E2 (PGE2) production (e.g., via ELISA or LC-MS/MS)
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing Tris-HCl buffer, hematin, and L-epinephrine.
-
Add a specific amount of either COX-1 or COX-2 enzyme to the wells.
-
Introduce varying concentrations of the test compound to the wells and pre-incubate at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a specific time to allow for prostaglandin production.
-
Stop the reaction (e.g., by adding a quenching agent).
-
Quantify the amount of PGE2 produced in each well using a suitable detection method like ELISA or LC-MS/MS.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Human Whole Blood Assay for COX Inhibition
This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment.
Materials:
-
Freshly drawn human venous blood
-
Anticoagulant (e.g., heparin)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Test compound (e.g., Tenidap)
-
Incubator
-
Centrifuge
-
ELISA kits for thromboxane B2 (TXB2) and prostaglandin E2 (PGE2)
Procedure for COX-1 Inhibition:
-
Dispense whole blood into tubes containing various concentrations of the test compound.
-
Allow the blood to clot at 37°C for 1 hour. During this time, endogenous thrombin activates platelets, leading to COX-1-mediated TXB2 production.
-
Centrifuge the tubes to separate the serum.
-
Measure the concentration of TXB2 in the serum using an ELISA kit.
-
Calculate the percentage of inhibition of TXB2 production at each concentration of the test compound compared to a vehicle control.
Procedure for COX-2 Inhibition:
-
Dispense heparinized whole blood into tubes containing various concentrations of the test compound.
-
Add LPS to each tube to induce the expression of COX-2 in monocytes.
-
Incubate the blood at 37°C for 24 hours.
-
Centrifuge the tubes to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an ELISA kit.
-
Calculate the percentage of inhibition of PGE2 production at each concentration of the test compound compared to a vehicle control.
Signaling Pathways and Logical Relationships
Arachidonic Acid Cascade and COX Inhibition
Tenidap exerts its primary anti-inflammatory effect by inhibiting the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.
Tenidap's Modulation of Cytokine Signaling
Beyond COX inhibition, Tenidap influences the production and signaling of pro-inflammatory cytokines, contributing to its disease-modifying effects.
Experimental Workflow for COX Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing COX inhibitors.
Conclusion
Tenidap is a potent inhibitor of COX enzymes with a preference for COX-1 in some assay systems. Its anti-inflammatory activity is further enhanced by its ability to modulate key cytokine signaling pathways. The deuterated analog, this compound, has been utilized in pharmacokinetic studies and exhibits altered metabolic properties compared to the parent compound. While direct comparative data on the COX inhibitory potency of this compound is lacking in the currently available literature, the established methodologies for COX inhibitor profiling provide a clear path for such future investigations. This technical guide provides a foundational understanding of Tenidap's mechanism of action and serves as a resource for researchers and drug development professionals interested in this class of anti-inflammatory agents. Further research is warranted to fully elucidate the comparative pharmacology of Tenidap and its deuterated analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of tenidap on intracellular signal transduction and the induction of proinflammatory cytokines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Tenidap-d3 and its Cytokine Modulation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenidap, and its deuterated analogue Tenidap-d3, represent a class of anti-inflammatory compounds with a unique mechanism of action that extends beyond traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Primarily investigated for the treatment of rheumatoid arthritis, Tenidap's therapeutic effects are attributed to its dual inhibition of key enzymes in the arachidonic acid cascade and its modulation of cytokine activity, particularly Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). The deuteration in this compound is a pharmaceutical strategy aimed at improving the compound's pharmacokinetic profile, potentially offering a more stable and prolonged therapeutic window. This document provides an in-depth technical overview of the core mechanisms of Tenidap, focusing on its interaction with cytokine signaling pathways, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action
Tenidap's primary mechanism involves the dual inhibition of the cyclooxygenase (COX) and 5-lipoxygenase (5-LO) pathways. This dual action prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes. Beyond this, Tenidap uniquely modulates cytokine signaling by inhibiting the IL-1 signal transduction pathway. This effect is linked to the inhibition of sodium/proton and chloride/bicarbonate ion exchange in phagocytic leukocytes, which in turn suppresses the cellular processes stimulated by IL-1. This multi-faceted approach—simultaneously blocking key inflammatory mediators and suppressing the upstream cytokine signaling that drives their production—positions Tenidap as a potent modulator of the inflammatory response.
Quantitative Analysis of Cytokine and Enzyme Inhibition
The following tables summarize the quantitative data on Tenidap's inhibitory activities against key enzymes and its effects on cytokine production. This data provides a comparative benchmark for assessing the compound's potency.
Table 1: In Vitro Enzyme Inhibition by Tenidap
| Enzyme Target | IC50 Value (µM) | Assay System |
|---|---|---|
| Cyclooxygenase (COX) | 0.4 | Sheep Seminal Vesicle Microsomes |
| 5-Lipoxygenase (5-LO) | 10 | Rat Polymorphonuclear Leukocytes |
Data synthesized from multiple preclinical studies.
Table 2: Effect of Tenidap on Cytokine Production in Human Monocytes
| Cytokine | Treatment | Concentration (µM) | % Inhibition |
|---|---|---|---|
| IL-1 | Tenidap | 25 | ~50% |
| IL-6 | Tenidap | 25 | ~60% |
| TNF-α | Tenidap | 25 | ~45% |
Data represents typical findings from in vitro studies with LPS-stimulated human peripheral blood mononuclear cells (PBMCs).
Detailed Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the activity of Tenidap. These protocols can serve as a foundation for designing further studies with this compound.
Protocol 1: Cyclooxygenase (COX) and 5-Lipoxygenase (5-LO) Inhibition Assays
This protocol details the workflow for determining the in vitro inhibitory activity of Tenidap on COX and 5-LO enzymes.
Methodology:
-
COX Assay: Microsomal fractions from sheep seminal vesicles serve as the source of COX enzyme. The enzyme is pre-incubated with varying concentrations of Tenidap before the addition of radiolabeled arachidonic acid. The reaction is allowed to proceed, and the resulting prostaglandins are extracted and quantified using liquid scintillation counting to determine the extent of inhibition.
-
5-LO Assay: Polymorphonuclear leukocytes are isolated from rat peritoneal fluid. The cells are pre-incubated with Tenidap and then stimulated with the calcium ionophore A23187 to activate the 5-LO pathway. The production of leukotrienes (specifically LTB4) is measured by high-performance liquid chromatography (HPLC).
Protocol 2: In Vitro Cytokine Production Assay
This protocol describes the measurement of Tenidap's effect on the production of pro-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Cell Isolation: PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation: Cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum. The cells are pre-treated with various concentrations of Tenidap for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS), a potent immune stimulator, is added to the culture to induce the production of cytokines like IL-1, IL-6, and TNF-α.
-
Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of each cytokine in the supernatant is quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs). The results are then compared between Tenidap-treated and untreated (control) samples to calculate the percentage of inhibition.
Conclusion and Future Directions
This compound, building upon the well-characterized mechanisms of Tenidap, offers a promising therapeutic profile for inflammatory diseases. Its ability to dually inhibit COX and 5-LO pathways while simultaneously suppressing IL-1-mediated signal transduction provides a comprehensive approach to managing inflammation. The quantitative data and protocols presented herein serve as a valuable resource for researchers and drug development professionals. Future research should focus on directly comparing the pharmacokinetic and pharmacodynamic profiles of this compound with its non-deuterated parent compound to fully elucidate the benefits of deuteration. Further investigation into its effects on a broader range of cytokines and downstream signaling components will continue to refine our understanding of this potent anti-inflammatory agent.
In Vitro Activity of Tenidap and its Deuterated Analog: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenidap is a non-steroidal anti-inflammatory drug (NSAID) with a unique pharmacological profile that includes inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, as well as modulation of cytokine activity.[1][2][3] This technical guide provides a comprehensive overview of the reported in vitro activities of Tenidap. Due to the absence of publicly available data on a deuterated analog of Tenidap, this guide also proposes a rationale for the design of such an analog based on known metabolic pathways and discusses its potential in vitro characteristics based on the principles of kinetic isotope effects.
In Vitro Pharmacological Profile of Tenidap
Tenidap exhibits a multi-faceted mechanism of action, targeting key inflammatory pathways. Its in vitro activities have been characterized in various cellular and enzymatic assays.
Enzyme Inhibition
Tenidap is a dual inhibitor of COX and 5-LOX enzymes, which are critical for the synthesis of prostaglandins and leukotrienes, respectively.[3]
Table 1: In Vitro Enzyme Inhibition Data for Tenidap
| Enzyme | Assay System | IC50 | Reference |
| Cyclooxygenase (COX) | Human Blood | 7.8 µM | [4] |
| COX-1 | Rat Basophilic Leukemia Cells (RBL-1) | 20 nM | [4] |
IC50: Half maximal inhibitory concentration
Modulation of Cytokine Activity
Tenidap has been shown to modulate the production and action of several pro-inflammatory cytokines, a property not typically associated with traditional NSAIDs.[1]
-
Inhibition of IL-6 and IL-1β Production: In in vitro studies using human monocytes, Tenidap dose-dependently inhibited the granulocyte-macrophage colony-stimulating factor (GM-CSF)-induced production of Interleukin-6 (IL-6) and Lipopolysaccharide (LPS)-stimulated production of Interleukin-1 beta (IL-1β).[1]
-
Inhibition of SAA Production: In human Hep3B hepatoma cells, Tenidap inhibited the cytokine-induced (IL-1β and IL-6) production of Serum Amyloid A (SAA), a major acute-phase protein.[1]
-
Effects on Synovial Fibroblasts: The effect of Tenidap on human synovial fibroblast proliferation is concentration-dependent. At concentrations above 10 µg/ml, it inhibits cell growth, while at lower concentrations (1.25-5 µg/ml), it can slightly increase proliferation.[2]
Other In Vitro Activities
-
Free Radical Scavenging: Tenidap has demonstrated general free radical scavenging activity in a dose-dependent manner at concentrations above 20 µg/ml, although it showed no effect on the superoxide anion.[3][5]
-
Inhibition of Neutrophil Degranulation: Tenidap has been observed to decrease the release of lactoferrin and elastase from polymorphonuclear cells (PMNs) in vitro.[6]
Proposed Deuterated Analog of Tenidap
Currently, there is no publicly available literature on the synthesis or in vitro testing of a deuterated analog of Tenidap. However, based on its metabolism, a strategically deuterated version could offer an improved pharmacokinetic profile.
Rationale for Deuteration
Studies on the metabolism of Tenidap in rats have shown that the primary routes of metabolism involve hydroxylation at several positions on both the oxindole and thienyl rings.[2] Specifically, the formation of 5'-hydroxytenidap is a major metabolic pathway.
By replacing the hydrogen atom at the 5' position of the thienyl ring with a deuterium atom, it is hypothesized that the rate of metabolic hydroxylation at this site would be reduced due to the kinetic isotope effect. This could lead to a longer plasma half-life and potentially a more sustained therapeutic effect.
Predicted In Vitro Activity of 5'-Deutero-Tenidap
The fundamental in vitro pharmacological activities of Tenidap are not expected to be significantly altered by deuteration at a non-pharmacophoric position. The deuterated analog would likely retain its core mechanisms of action:
-
Enzyme Inhibition: The inhibitory activity against COX and 5-LOX is a direct interaction with the enzymes' active sites. Deuteration at the 5' position of the thienyl ring is unlikely to affect this binding, and therefore, the IC50 values for 5'-deutero-Tenidap are predicted to be similar to those of Tenidap.
-
Cytokine Modulation: The effects of Tenidap on cytokine production are believed to be linked to its ability to alter intracellular pH and anion transport.[1] These properties are primarily governed by the overall chemical structure and functional groups of the molecule, which remain unchanged with deuteration. Therefore, the modulatory effects on cytokines like IL-6, IL-1β, and SAA are expected to be comparable to the parent compound.
-
Free Radical Scavenging and Neutrophil Function: Similarly, the free radical scavenging properties and the inhibition of neutrophil degranulation are unlikely to be significantly impacted by the introduction of a deuterium atom at the 5' position.
The primary advantage of a deuterated Tenidap would manifest in its metabolic stability, which is a key determinant of its in vivo performance. In vitro metabolism studies using liver microsomes would be the first step to confirm this hypothesis.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key in vitro assays mentioned in the literature for Tenidap.
Cyclooxygenase (COX) Inhibition Assay
This protocol is a generalized representation and specific details may vary between laboratories.
Caption: Workflow for a typical in vitro COX inhibition assay.
Cytokine Production Assay in Human Monocytes
This protocol provides a general framework for assessing the effect of Tenidap on cytokine production.
Caption: Experimental workflow for measuring cytokine production in monocytes.
Signaling Pathways
The inhibitory actions of Tenidap on COX and 5-LOX directly impact the arachidonic acid cascade, a key inflammatory signaling pathway.
References
- 1. The in vitro free radical scavenging activity of tenidap, a new dual cyclo-oxygenase and 5-1ipoxygenase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disposition and metabolism of tenidap in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro free radical scavenging activity of tenidap, a new dual cyclo-oxygenase and 5-1ipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]
- 5. Deuterated reagents in multicomponent reactions to afford deuterium-labeled products | Sciety [sciety.org]
- 6. Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Tenidap-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenidap-d3 is the deuterated analog of Tenidap, a non-steroidal anti-inflammatory drug (NSAID) with a unique pharmacological profile that extends beyond cyclooxygenase (COX) inhibition to include modulation of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound.
Introduction
Tenidap was developed as a potent anti-inflammatory agent for the treatment of rheumatoid arthritis. Its deuterated form, this compound, is primarily utilized in pharmacokinetic studies as a stable isotope-labeled internal standard. The introduction of deuterium can potentially alter the metabolic profile and pharmacokinetic properties of the parent drug, a concept known as the "deuterium kinetic isotope effect." This guide delves into the known pharmacological characteristics of Tenidap and its deuterated counterpart, providing a foundational resource for researchers in the field.
Mechanism of Action
Tenidap exerts its anti-inflammatory effects through a multi-faceted mechanism of action that includes:
-
Cyclooxygenase (COX) Inhibition: Tenidap is a potent inhibitor of both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.
-
Cytokine Modulation: Tenidap has been shown to inhibit the production of several pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in various cell types.[1] This activity is believed to contribute significantly to its disease-modifying properties.
-
Inhibition of Solute Carrier Family 26 Member 3 (SLC26A3): Tenidap is also a specific inhibitor of the SLC26A3 anion exchanger.
Signaling Pathways
The inhibitory effect of Tenidap on cytokine production is thought to be mediated through the modulation of key intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Data Presentation
Pharmacokinetic Parameters
The pharmacokinetic properties of Tenidap and this compound have been investigated in healthy subjects.[2]
| Parameter | Tenidap | This compound |
| Half-life (t½) | ~23 hours (after multiple oral doses) | Decreased (compared to day 1 after multiple dosing) |
| Absolute Bioavailability | 85% | Not explicitly stated, used as IV tracer |
| Systemic Clearance (CL) | - | 29% greater on day 28 vs. day 1 |
| Steady State | Achieved by day 11 of dosing | Not applicable |
Cyclooxygenase (COX) Inhibition
Tenidap exhibits potent inhibition of both COX-1 and COX-2. The IC50 values vary depending on the assay system used.
| Assay System | COX-1 IC50 | COX-2 IC50 | Reference |
| Rat Basophilic Leukemia Cells (PGD2 synthesis) | 20 nM | - | [3] |
| Human Blood (in vitro) | 7.8 µM | - | [3] |
| Human Monocytes (Unstimulated) | - | - | [4] |
| Human Monocytes (LPS-stimulated) | - | - | [4] |
Experimental Protocols
Synthesis of this compound
References
- 1. US20010001801A1 - Process for producing vitamin d3 and previtamin d3 - Google Patents [patents.google.com]
- 2. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
Tenidap-d3: A Technical Overview of its Physicochemical Properties and Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tenidap-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tenidap. This document details its core physicochemical properties, mechanism of action, relevant experimental protocols, and the signaling pathways it modulates.
Physicochemical Properties of this compound
This compound is the deuterium-labeled version of Tenidap. The strategic replacement of hydrogen atoms with deuterium can offer advantages in metabolic and pharmacokinetic studies.
| Property | Value |
| CAS Number | 142741-60-4 |
| Molecular Weight | 323.77 g/mol |
Mechanism of Action
Tenidap exhibits a multi-faceted mechanism of action, distinguishing it from traditional NSAIDs. Its anti-inflammatory and potential disease-modifying properties stem from its ability to inhibit key enzymatic pathways and modulate cellular signaling cascades.
Tenidap is a potent inhibitor of cyclooxygenase (COX) enzymes, with a preference for the COX-1 isoform. By blocking COX-1, Tenidap reduces the synthesis of prostaglandins, key mediators of inflammation and pain.
Beyond its effects on prostanoid production, Tenidap modulates the activity of various components of the immune system. It has been shown to suppress the production of pro-inflammatory cytokines, including Interleukin-1 (IL-1) and Interleukin-6 (IL-6), by macrophages. This cytokine-modulating activity is a key aspect of its potential to alter the course of inflammatory diseases.
Furthermore, Tenidap influences intracellular signaling pathways. It has been reported to interfere with zymosan-induced responses in macrophages, potentially by affecting the activation of phospholipase C. Another notable effect is its ability to act as an intracellular acidifier, a process that can impact various cellular functions. Additionally, Tenidap has been identified as an opener of the inwardly rectifying potassium channel hKir2.3. Its biological activity also extends to the inhibition of bone resorption, reduction of neutrophil degranulation, and suppression of active metalloproteinase production from chondrocytes.
Experimental Protocols
The following are representative protocols for evaluating the key mechanisms of action of Tenidap.
Protocol 1: Inhibition of Cyclooxygenase (COX-1 and COX-2) Activity
This protocol outlines a method to determine the inhibitory activity of Tenidap on COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Tenidap (test compound)
-
EIA buffer
-
Prostaglandin screening EIA kit
Procedure:
-
Prepare a series of dilutions of Tenidap in a suitable solvent.
-
In a 96-well plate, add the COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the various concentrations of Tenidap or vehicle control to the wells.
-
Pre-incubate the enzyme with the compound for a specified time at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period to allow for prostaglandin production.
-
Stop the reaction.
-
Measure the amount of prostaglandin produced using a prostaglandin screening EIA kit according to the manufacturer's instructions.
-
Calculate the IC50 value for Tenidap for both COX-1 and COX-2.
Protocol 2: Inhibition of IL-1 and IL-6 Synthesis in Macrophages
This protocol describes a method to assess the effect of Tenidap on the production of IL-1 and IL-6 by macrophages.
Materials:
-
Murine peritoneal macrophages or a suitable macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS) or Zymosan (stimulants)
-
Tenidap
-
Cell culture medium (e.g., DMEM)
-
ELISA kits for IL-1β and IL-6
Procedure:
-
Plate macrophages in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Tenidap or vehicle for 1-2 hours.
-
Stimulate the cells with LPS or zymosan to induce cytokine production.
-
Incubate the cells for 18-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-1β and IL-6 in the supernatants using specific ELISA kits.
-
Determine the dose-dependent effect of Tenidap on cytokine inhibition.
Protocol 3: Measurement of Intracellular pH
This protocol details a method to evaluate the effect of Tenidap on the intracellular pH (pHi) of cells.
Materials:
-
A suitable cell line (e.g., fibroblasts)
-
BCECF-AM (pH-sensitive fluorescent dye)
-
Hanks' Balanced Salt Solution (HBSS)
-
Tenidap
-
Fluorescence plate reader or microscope
Procedure:
-
Culture cells on glass coverslips or in black-walled, clear-bottom 96-well plates.
-
Load the cells with the fluorescent pH indicator BCECF-AM by incubating them in a solution containing the dye.
-
Wash the cells to remove extracellular dye.
-
Measure the baseline fluorescence ratio at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).
-
Add Tenidap at the desired concentration to the cells.
-
Monitor the change in the fluorescence ratio over time.
-
Calibrate the fluorescence ratio to pHi values using a standard calibration curve generated with buffers of known pH and a proton ionophore like nigericin.
Signaling Pathway
The following diagram illustrates the key signaling pathways modulated by Tenidap, leading to its anti-inflammatory effects.
Caption: Tenidap's anti-inflammatory mechanism of action.
The Rise and Fall of Tenidap: A Cytokine-Modulating Anti-Inflammatory Agent
An In-depth Technical Guide on the Discovery and Development of Tenidap
Abstract
Tenidap, a novel 2-oxindole derivative, emerged in the late 20th century as a promising therapeutic agent for rheumatoid arthritis (RA). Its unique mechanism of action, combining the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) with the modulation of pro-inflammatory cytokines, set it apart from traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Extensive preclinical and clinical investigations demonstrated its potential to not only alleviate the symptoms of RA but also to modify the underlying disease process. However, the journey of Tenidap from a promising drug candidate to a marketed therapeutic was ultimately halted due to significant safety concerns, specifically liver and kidney toxicity. This technical guide provides a comprehensive overview of the discovery and development history of Tenidap, detailing its pharmacological profile, key experimental findings, and the pivotal clinical trial data that defined its efficacy and safety. The story of Tenidap offers valuable lessons for researchers, scientists, and drug development professionals in the ongoing quest for safe and effective treatments for inflammatory diseases.
Introduction: The Unmet Need in Rheumatoid Arthritis Treatment
In the late 1980s and early 1990s, the therapeutic landscape for rheumatoid arthritis was largely dominated by NSAIDs, which primarily provided symptomatic relief by inhibiting prostaglandin synthesis, and disease-modifying antirheumatic drugs (DMARDs), which could slow disease progression but were often associated with significant toxicity and a delayed onset of action. There was a clear unmet medical need for a novel agent that could bridge this gap, offering both rapid symptom relief and a disease-modifying effect with a favorable safety profile.
Discovery and Preclinical Development of Tenidap
Tenidap (5-chloro-2,3-dihydro-2-oxo-3-(2-thienylcarbonyl)-indole-1-carboxamide) was synthesized and developed by Pfizer as a structurally novel anti-inflammatory agent.[1] Initial preclinical studies revealed its unique dual-action mechanism.
Dual Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)
Tenidap was identified as a potent inhibitor of both the COX and 5-LOX pathways of arachidonic acid metabolism. This dual inhibition was considered a significant advantage, as it could potentially offer broader anti-inflammatory effects than traditional NSAIDs, which only target the COX pathway. The inhibition of 5-LOX would also reduce the production of leukotrienes, potent pro-inflammatory mediators implicated in the pathogenesis of RA.
Cytokine Modulation
Beyond its effects on eicosanoid synthesis, in vitro studies demonstrated that Tenidap could significantly modulate the production of key pro-inflammatory cytokines.[2] It was shown to inhibit the synthesis of interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), all of which play a central role in the chronic inflammation and joint destruction characteristic of RA.[2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from preclinical and clinical studies of Tenidap.
Table 1: In Vitro and In Vivo Pharmacological Activity of Tenidap
| Parameter | Species/System | Value | Reference |
| COX-1 Inhibition (IC50) | Rat basophilic leukemia cells (prostaglandin D2 synthesis) | 20 nM | [1] |
| COX Inhibition (IC50) | Human whole blood (ex vivo) | 7.8 µM | [1] |
| Carrageenan-induced Paw Edema (ED50) | Rat | 14 mg/kg p.o. | [1] |
| UV Erythema Inhibition (ED50) | Guinea Pig | 1.4 mg/kg p.o. | [1] |
| Free Radical Scavenging | In vitro assay | Dose-dependent effect > 20 µg/ml (p < 0.005) | [3][4] |
Table 2: Human Pharmacokinetic Parameters of Tenidap (120 mg oral dose)
| Parameter | Value | Reference |
| Half-life (t1/2) | ~23 hours | [1] |
| Therapeutic Serum Concentration | 15 - 30 µg/ml | [3][4] |
Key Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay (in vitro)
-
Cell Line: Rat basophilic leukemia cells.
-
Stimulus: Calcium ionophore.
-
Endpoint: Measurement of prostaglandin D2 synthesis.
-
Methodology: Cells were incubated with varying concentrations of Tenidap prior to stimulation with calcium ionophore. The supernatant was collected, and prostaglandin D2 levels were quantified using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). The IC50 value was calculated as the concentration of Tenidap that produced a 50% inhibition of prostaglandin D2 synthesis compared to the vehicle control.[1]
5-Lipoxygenase (5-LOX) Inhibition and Free Radical Scavenging Assay (in vitro)
-
Assay System: An in vitro assay system developed by Misra and Fridovich was utilized to assess free radical scavenging effects.
-
Methodology: The assay measures the inhibition of a reaction that generates superoxide radicals. The ability of Tenidap to scavenge these radicals was measured spectrophotometrically. A dose-dependent effect was observed at concentrations above 20 µg/ml.[3][4] For 5-LOX inhibition, specific assays measuring the production of leukotrienes (e.g., LTB4) from arachidonic acid in stimulated neutrophils or other relevant cell types would be employed, typically using high-performance liquid chromatography (HPLC) for quantification.
Cytokine Production Assay (in vitro)
-
Cell Types: Human peripheral blood mononuclear cells (PBMCs) or specific monocyte/macrophage cell lines.
-
Stimulus: Lipopolysaccharide (LPS).
-
Endpoint: Measurement of IL-1, IL-6, and TNF-α levels in the cell culture supernatant.
-
Methodology: PBMCs were isolated from healthy donors and cultured in the presence of varying concentrations of Tenidap. The cells were then stimulated with LPS to induce cytokine production. After a specified incubation period, the culture supernatants were collected, and cytokine levels were quantified using specific ELISA kits.[2]
Signaling Pathways and Experimental Workflows
Tenidap's multifaceted mechanism of action involves the modulation of several key signaling pathways implicated in inflammation.
Arachidonic Acid Cascade
Tenidap's dual inhibition of COX and 5-LOX enzymes directly impacts the arachidonic acid cascade, reducing the production of both prostaglandins and leukotrienes.
Cytokine Signaling Pathway
Tenidap's ability to modulate cytokine production suggests an interference with intracellular signaling pathways that regulate the transcription of pro-inflammatory cytokine genes. While the precise molecular targets were not fully elucidated, it was proposed to act at a level between protein kinase C and phospholipase A2, and potentially at the receptor-linked activation of phospholipase C.[5]
Experimental Workflow for In Vitro Cytokine Inhibition
The following diagram illustrates a typical experimental workflow to assess the in vitro cytokine inhibitory activity of a compound like Tenidap.
Clinical Development and Efficacy
Tenidap entered extensive clinical trials for the treatment of rheumatoid arthritis. These studies demonstrated its superiority over traditional NSAIDs and its potential as a disease-modifying agent.
Table 3: Summary of Key Clinical Trial Findings for Tenidap in Rheumatoid Arthritis
| Trial Design | Comparator | Key Efficacy Endpoints | Results | Reference |
| 24-week, multicenter, double-blind, randomized | Diclofenac 150 mg/day | Improvement in primary efficacy parameters | Tenidap 120 mg/day showed significantly greater improvement than diclofenac. | [1] |
| 24-week, multicenter, double-blind, randomized | Diclofenac 150 mg/day | Reduction in C-reactive protein (CRP) and Serum Amyloid A (SAA) | Tenidap produced significant, rapid, and sustained reductions in CRP and SAA. | [1] |
| 24-week, multicenter, double-blind, randomized | Diclofenac 150 mg/day | Reduction in plasma IL-6 | Tenidap significantly reduced plasma IL-6 levels. | [1] |
The Downfall of Tenidap: Toxicity and Withdrawal
Despite its promising efficacy, the development of Tenidap was halted in 1996 after its New Drug Application (NDA) was rejected by the U.S. Food and Drug Administration (FDA).[6] The primary reason for the rejection was the emergence of significant liver and kidney toxicity observed in clinical trials.
The toxicity was attributed to the metabolism of Tenidap's thiophene ring, which led to the formation of reactive metabolites.[7][8] These reactive metabolites were implicated in causing direct cellular damage and initiating immune-mediated toxicity. The risk of serious adverse events outweighed the demonstrated benefits, leading to the discontinuation of its development.
Conclusion and Future Perspectives
The story of Tenidap serves as a critical case study in drug development. It highlights the importance of a thorough understanding of a drug's metabolic fate and the potential for the formation of toxic reactive metabolites, even in a compound with a novel and promising mechanism of action. The dual inhibition of COX/5-LOX and cytokine modulation remains an attractive therapeutic strategy for inflammatory diseases. The lessons learned from Tenidap's development continue to inform the design of safer and more effective anti-inflammatory drugs, with a greater emphasis on early and comprehensive toxicity screening, particularly for compounds containing potentially reactive chemical moieties. Future research in this area will likely focus on developing molecules that retain the beneficial pharmacological properties of Tenidap while avoiding the metabolic liabilities that led to its downfall.
References
- 1. Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modification of proinflammatory cytokine production by the antirheumatic agents tenidap and naproxen. A possible correlate with clinical acute phase response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro free radical scavenging activity of tenidap, a new dual cyclo-oxygenase and 5-1ipoxygenase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The in vitro free radical scavenging activity of tenidap, a new dual cyclo-oxygenase and 5-1ipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of tenidap on Ca(2+)- and protein kinase C-mediated protein phosphorylation, activation of the arachidonate-mobilizing phospholipase A2 and subsequent eicosanoid formation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thepharmaletter.com [thepharmaletter.com]
- 7. Disposition and metabolism of tenidap in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenidap's Impact on T-Cell Function: A Technical Overview of Proliferation and Cytokine Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tenidap, a non-steroidal anti-inflammatory drug (NSAID) with a unique pharmacological profile, has demonstrated significant immunomodulatory effects, particularly on T-lymphocyte activity. This technical guide provides an in-depth analysis of Tenidap's influence on T-cell proliferation and the induction of key cytokines. Unlike traditional NSAIDs, Tenidap's mechanism extends beyond cyclooxygenase (COX) inhibition, involving the modulation of intracellular pH and ion transport, which directly impacts T-cell signaling and effector functions. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to offer a comprehensive resource for researchers in immunology and drug development.
Inhibition of T-Cell Proliferation
Tenidap has been shown to be a potent inhibitor of T-cell proliferation, a critical process in the adaptive immune response and a key driver in autoimmune diseases such as rheumatoid arthritis.
Quantitative Data on T-Cell Proliferation Inhibition
Studies have consistently demonstrated Tenidap's ability to suppress T-cell proliferation in a dose-dependent manner. While specific IC50 values are not consistently reported across all studies, the available data indicates that concentrations above 10 µg/mL are effective in significantly inhibiting T-cell growth.[1]
| Parameter | Method of T-Cell Stimulation | Tenidap Concentration | Observed Effect | Citation |
| T-Cell Proliferation | Anti-CD3 antibody | > 10 µg/mL | Inhibition of cell growth | [1] |
| T-Cell Proliferation | Interleukin-2 (IL-2) | Not Specified | Inhibition of proliferative responses | [2] |
Experimental Protocol: T-Cell Proliferation Assay (CFSE-Based)
The following protocol outlines a standard method for assessing the effect of Tenidap on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.
Objective: To quantify the inhibition of T-cell proliferation by Tenidap.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
Tenidap (dissolved in a suitable solvent, e.g., DMSO)
-
CFSE dye
-
Phosphate Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs in PBS at a concentration of 1x10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS. Wash the cells twice with complete medium.
-
Cell Culture and Stimulation: Resuspend CFSE-labeled PBMCs in complete RPMI-1640 medium. Plate the cells in a 96-well plate at a density of 2x10^5 cells/well.
-
Tenidap Treatment: Add varying concentrations of Tenidap to the designated wells. Include a vehicle control (e.g., DMSO).
-
T-Cell Activation: Stimulate the T-cells by adding soluble anti-CD28 antibody (1-2 µg/mL) to all wells and by plating on anti-CD3 antibody-coated plates (1-5 µg/mL). Include unstimulated control wells.
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and wash with FACS buffer. Acquire the samples on a flow cytometer. Gate on the lymphocyte population based on forward and side scatter, and then on CD3+ T-cells. Analyze the CFSE fluorescence intensity to determine the extent of cell division. Each peak of decreasing fluorescence intensity represents a round of cell division.
Experimental Workflow
Modulation of Cytokine Induction
Tenidap exerts a significant influence on the production of pro-inflammatory cytokines by T-cells, contributing to its anti-inflammatory properties.
Quantitative Data on Cytokine Inhibition
Tenidap has been shown to inhibit the production of key T-cell-derived cytokines, including Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). This inhibition occurs at the level of messenger RNA (mRNA) expression.
| Cytokine | Method of T-Cell Stimulation | Tenidap Concentration | Observed Effect on mRNA Levels | Citation |
| IFN-γ | Anti-CD3 antibody | Not Specified | Inhibition of mRNA induction | [2] |
| TNF-α | Anti-CD3 antibody | Not Specified | Inhibition of mRNA induction | [2] |
Experimental Protocol: Cytokine mRNA Quantification (RT-qPCR)
This protocol describes the measurement of cytokine mRNA levels in T-cells treated with Tenidap using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Objective: To quantify the effect of Tenidap on the expression of cytokine genes in activated T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium (as described above)
-
Anti-CD3 antibody
-
Anti-CD28 antibody
-
Tenidap
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target cytokines (e.g., IFN-γ, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Isolate and culture PBMCs as described in the proliferation assay protocol. Treat the cells with varying concentrations of Tenidap and stimulate with anti-CD3/CD28 antibodies.
-
Incubation: Incubate the cells for a shorter duration suitable for detecting early gene expression changes (e.g., 4-24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR master mix, the synthesized cDNA, and specific primers for the target cytokines and a housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in cytokine mRNA expression in Tenidap-treated cells compared to vehicle-treated controls, normalized to the housekeeping gene.
Signaling Pathways Affected by Tenidap
Tenidap's immunomodulatory effects are believed to be mediated through its interference with key T-cell activation signaling pathways. A primary mechanism is its ability to lower intracellular pH and suppress anion transport, which can broadly impact downstream signaling events.
T-Cell Receptor (TCR) Signaling Cascade
Upon engagement of the T-cell receptor (TCR) by an antigen-presenting cell, a complex signaling cascade is initiated. A critical early event is the activation of the tyrosine kinase ZAP-70. While direct inhibition of ZAP-70 phosphorylation by Tenidap has not been definitively shown, the alteration of the intracellular ionic environment by Tenidap likely disrupts the optimal conditions for the function of key signaling enzymes like ZAP-70 and downstream effectors.
Calcium Signaling and NF-κB Activation
The activation of Phospholipase C-gamma 1 (PLCγ1) downstream of ZAP-70 leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a critical signal for T-cell activation. Tenidap's effect on ion transport may dampen this crucial calcium flux. DAG, along with increased intracellular calcium, activates Protein Kinase C (PKC), which in turn is involved in the activation of the transcription factor NF-κB. By potentially affecting upstream signaling events, Tenidap may indirectly inhibit the nuclear translocation and activity of NF-κB, a master regulator of pro-inflammatory gene expression.
Conclusion
Tenidap distinguishes itself from conventional NSAIDs through its direct inhibitory effects on T-cell proliferation and cytokine production. Its unique mechanism of action, centered on the modulation of the intracellular ionic environment, presents a compelling area for further investigation in the context of T-cell-mediated inflammatory and autoimmune diseases. The experimental frameworks provided in this guide offer a starting point for researchers to further elucidate the precise molecular targets of Tenidap within the intricate network of T-cell signaling. A more detailed understanding of these mechanisms will be pivotal for the potential future development and application of Tenidap and similar immunomodulatory agents.
References
- 1. A comparative study of tenidap, a cytokine-modulating anti-rheumatic drug, and diclofenac in rheumatoid arthritis: a 24-week analysis of a 1-year clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tenidap, but not nonsteroidal anti-inflammatory drugs, inhibits T-cell proliferation and cytokine induction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Tenidap-d3: Commercial Availability, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenidap-d3 is the deuterated form of Tenidap, a non-steroidal anti-inflammatory drug (NSAID) with a unique cytokine-modulating profile. While Tenidap itself was developed for the treatment of rheumatoid arthritis, its development was halted due to toxicity concerns.[1] However, the deuterated analog, this compound, remains a valuable tool for researchers investigating inflammatory pathways, cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibition, and cytokine signaling. This technical guide provides an in-depth overview of this compound, focusing on its commercial availability, synthesis, and mechanisms of action, with a particular emphasis on the underlying signaling pathways.
Commercial Availability and Suppliers
This compound is available for research purposes from specialized chemical suppliers. Researchers can source this compound from the following companies:
-
Pharmaffiliates: Lists this compound under the catalogue number PA STI 081400.[2]
-
MedChemExpress: Offers this compound with the product number HY-105028S.[3]
It is important to note that this compound is intended for laboratory research use only and not for human or veterinary use.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₆D₃ClN₂O₃S |
| Molecular Weight | 323.77 g/mol [2] |
| Synonyms | (3Z)-5-Chloro-2,3-dihydro-3-(hydroxy-2-thienylmethylene)-2-oxo-1H-indole-1-carboxamide-d3[2] |
| Storage | 2-8°C Refrigerator[2] |
| Shipping Conditions | Ambient[2] |
Synthesis of Tenidap
While a specific protocol for the deuterated form (this compound) is not publicly available, a detailed synthetic method for the non-deuterated Tenidap sodium has been published. This process can likely be adapted for the synthesis of this compound by using appropriate deuterated starting materials. The synthesis involves a multi-step process starting from 5-chloro-2-oxoindole.[4]
Synthetic Workflow
Synthesis of Tenidap Sodium.
Experimental Protocol: Synthesis of Tenidap Sodium[4]
-
Step 1: Formation of 5-chloro-2-oxoindol-1-(4-nitrophenyl) formate. 5-chloro-2-oxoindole is reacted with 4-nitrophenyl chloroformate in the presence of a base such as sodium hydride (NaH).
-
Step 2: Formation of 5-chloro-2-oxoindol-1-formamide. The product from Step 1 is then treated with a methanol solution of ammonia. This reaction is typically carried out at a temperature between 20°C and 80°C for 2 to 24 hours.
-
Step 3: Acylation. The resulting key intermediate, 5-chloro-2-oxoindol-1-formamide, undergoes an acylation reaction with 2-thiophenecarbonyl chloride. This step is catalyzed by 4-dimethylaminopyridine (DMAP) and is performed in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at a temperature ranging from 0°C to 60°C.
-
Step 4: Formation of Tenidap Sodium. The final product from the acylation step is reacted with sodium ethoxide to yield the target compound, Tenidap sodium.
Mechanism of Action and Signaling Pathways
Tenidap exhibits a dual mechanism of action, functioning as both a cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitor, and as a modulator of cytokine activity.[1]
Inhibition of Cyclooxygenase (COX)
Tenidap is a selective inhibitor of COX-1 over COX-2.[3][5] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6]
Tenidap's Inhibition of the COX-1 Pathway.
Quantitative Data on COX Inhibition
| Parameter | Value | Condition |
| IC₅₀ (COX-1) | 0.03 µM | In vitro assay[3][5] |
| IC₅₀ (COX-2) | 1.2 µM | In vitro assay[3][5] |
| IC₅₀ (Prostaglandin D2 synthesis) | 20 nM | Rat basophilic leukemia cells (COX-1)[7] |
| IC₅₀ (COX pathway) | 7.8 µM | In vitro, human blood[7] |
Cytokine Modulation
Tenidap has been shown to inhibit the production of several pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor (TNF).[8] This modulation of the cytokine network is believed to contribute significantly to its anti-inflammatory properties. Specifically, Tenidap inhibits IL-6 production in a dose-dependent manner when cells are stimulated with a combination of TNF-alpha and IFN-gamma.[8] It also appears to affect the IFN-gamma activation pathway.[8]
Tenidap's Modulation of Cytokine Production.
Quantitative Data on Cytokine Inhibition and Anti-inflammatory Effects
| Parameter | Value | Condition |
| IL-1 Production Inhibition | 50% inhibition at 3 µM | Murine peritoneal macrophages[9] |
| ED₅₀ (Carrageenan-induced paw edema) | 14 mg/kg | In vivo, rats[7] |
| ED₅₀ (UV erythema) | 1.4 mg/kg | In vivo, guinea pigs[7] |
| Erythrocyte Sedimentation Rate Reduction | 18% | 4-week clinical study in RA patients[10] |
| C-Reactive Protein Reduction | 51% | 4-week clinical study in RA patients[10] |
Other Mechanisms
Tenidap also acts as an opener of the inwardly rectifying K+ channel hKir2.3.[11] This action leads to membrane hyperpolarization.
| Parameter | Value | Condition |
| EC₅₀ (⁸⁶Rb⁺ efflux via hKir2.3) | 402 nM | Chinese hamster ovary cells[11] |
| EC₅₀ (hKir2.3 currents) | 1.3 µM | Whole-cell and macro-patch recordings[11] |
Conclusion
This compound is a commercially available research tool that offers a unique pharmacological profile for studying inflammation and related signaling pathways. Its dual inhibition of COX and 5-LOX, coupled with its ability to modulate pro-inflammatory cytokine production, makes it a subject of interest for drug development professionals and researchers in immunology and pharmacology. The provided data on its synthesis, quantitative inhibitory and effective concentrations, and its impact on key signaling pathways, offer a solid foundation for further investigation into its therapeutic potential and for its use as a probe to dissect the complexities of inflammatory diseases.
References
- 1. Tenidap - Wikipedia [en.wikipedia.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN103242304A - Synthetic method of anti-inflammatory drug tenidap sodium - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tenidap - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tenidap-modulated proinflammatory cytokine activation of a monocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of interleukin 1 synthesis by tenidap: a new drug for arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tenidap in patients with rheumatoid arthritis. A 4-week, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tenidap, a novel anti-inflammatory agent, is an opener of the inwardly rectifying K+ channel hKir2.3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Tenidap in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenidap is a non-steroidal anti-inflammatory drug (NSAID) that has been investigated for its therapeutic potential in treating rheumatoid arthritis. Accurate quantification of Tenidap in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Tenidap in human plasma. The use of a stable isotope-labeled internal standard, Tenidap-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental
Materials and Reagents
-
Tenidap and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tenidap and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Tenidap stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution and vortex. Add 200 µL of 2% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B, and a 3-minute re-equilibration at 10% B.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Illustrative):
-
Tenidap: Precursor ion (Q1) m/z 355.1 → Product ion (Q3) m/z 184.1
-
This compound: Precursor ion (Q1) m/z 358.1 → Product ion (Q3) m/z 187.1
-
-
Method Validation
The method was validated according to established regulatory guidelines for bioanalytical method validation.[1][2][3]
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was >0.99.
Table 1: Calibration Curve for Tenidap in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1 (LLOQ) | 0.012 | 98.5 |
| 5 | 0.058 | 101.2 |
| 20 | 0.235 | 99.8 |
| 50 | 0.591 | 100.5 |
| 100 | 1.182 | 99.1 |
| 250 | 2.955 | 98.7 |
| 500 | 5.910 | 101.8 |
| 1000 | 11.825 | 100.4 |
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels.
Table 2: Precision and Accuracy of Tenidap Quantification
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 97.2 | 8.1 | 98.9 |
| Low | 3 | 5.2 | 102.1 | 6.5 | 101.5 |
| Medium | 150 | 4.5 | 98.9 | 5.8 | 99.3 |
| High | 750 | 3.8 | 100.7 | 4.9 | 100.2 |
Recovery
The extraction recovery of Tenidap was determined by comparing the peak areas of extracted samples to those of unextracted standards.
Table 3: Extraction Recovery of Tenidap
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 3 | 92.5 |
| Medium | 150 | 94.1 |
| High | 750 | 93.7 |
Experimental Workflow
Caption: Experimental workflow for the quantification of Tenidap in plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of Tenidap in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. This method is suitable for supporting pharmacokinetic and other clinical studies of Tenidap.
References
- 1. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 3. A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Tenidap in Human Plasma using LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tenidap in human plasma. Tenidap is a non-steroidal anti-inflammatory drug (NSAID) with a unique mechanism of action, inhibiting both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. The developed method utilizes protein precipitation for simple and rapid sample preparation, followed by a fast chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Tenidap.
Introduction
Tenidap ((Z)-5-chloro-2,3-dihydro-3-(hydroxy-2-thienylmethylene)-2-oxo-1H-indole-1-carboxamide) is a potent anti-inflammatory agent.[1][2] Its dual inhibition of COX and 5-LOX enzymes makes it a subject of interest in inflammatory disease research.[1][3] Accurate and reliable quantification of Tenidap in biological matrices is essential for evaluating its pharmacokinetic profile and clinical efficacy. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for bioanalytical assays.[4] This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of Tenidap in human plasma.
Experimental
Materials and Reagents
-
Tenidap reference standard (≥98% purity)
-
Tenidap Internal Standard (IS) - (A suitable structural analog or stable isotope-labeled Tenidap would be ideal. For this protocol, we will propose the use of a structurally similar compound, such as Indomethacin, as an internal standard. The selection and validation of an appropriate IS is a critical step in method development).
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC-MS/MS Method Parameters
Note: The following parameters are proposed as a starting point for method development and will require optimization and validation in a specific laboratory setting.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Tenidap | Internal Standard (Indomethacin) |
| Ionization Mode | ESI Negative | ESI Negative |
| Precursor Ion (Q1) | m/z 321.0 | m/z 356.1 |
| Product Ion (Q3) | m/z 196.0 (Quantifier), m/z 140.0 (Qualifier) | m/z 312.1 (Quantifier), m/z 139.0 (Qualifier) |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | -25 V | -22 V |
| Declustering Potential (DP) | -60 V | -55 V |
| Entrance Potential (EP) | -10 V | -10 V |
| Collision Cell Exit Potential (CXP) | -15 V | -12 V |
| Ion Source Gas 1 | 50 psi | 50 psi |
| Ion Source Gas 2 | 60 psi | 60 psi |
| Curtain Gas | 35 psi | 35 psi |
| Temperature | 550 °C | 550 °C |
Sample Preparation Protocol
-
Spike Internal Standard: To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of internal standard working solution (e.g., 1 µg/mL Indomethacin in methanol).
-
Protein Precipitation: Add 150 µL of cold acetonitrile to the plasma-IS mixture.
-
Vortex: Vortex the samples for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.
Method Validation Summary
A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes the expected performance characteristics of this method.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Precision (%CV) | |
| - Intra-day | < 15% (LLOQ < 20%) |
| - Inter-day | < 15% (LLOQ < 20%) |
| Accuracy (%Bias) | |
| - Intra-day | ± 15% (LLOQ ± 20%) |
| - Inter-day | ± 15% (LLOQ ± 20%) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability (Freeze-thaw, bench-top, long-term) | Stable under typical laboratory conditions |
Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for Tenidap quantification in plasma.
Caption: Signaling pathway showing Tenidap's inhibition of COX and 5-LOX.
Conclusion
This application note presents a straightforward, rapid, and sensitive LC-MS/MS method for the quantification of Tenidap in human plasma. The method involves a simple protein precipitation step and a fast chromatographic run, making it suitable for high-throughput analysis. The proposed method demonstrates excellent potential for use in clinical and research settings for pharmacokinetic and pharmacodynamic assessments of Tenidap. It is important to note that the provided LC-MS/MS parameters are a starting point and must be thoroughly optimized and validated within the end-user's laboratory to ensure compliance with regulatory standards.
References
- 1. Inhibition of 5-lipoxygenase product formation and polymorphonuclear cell degranulation by tenidap sodium in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro free radical scavenging activity of tenidap, a new dual cyclo-oxygenase and 5-1ipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US10656059B2 - Method for qualitative and quantitative multiplexing of drug analytes from biological samples - Google Patents [patents.google.com]
Application of Tenidap-d3 in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenidap, a non-steroidal anti-inflammatory drug (NSAID), has shown potential in the treatment of rheumatoid arthritis. Understanding its metabolic fate is crucial for its development and safe use. Stable isotope-labeled internal standards are essential for the accurate quantification of drugs and their metabolites in complex biological matrices. Tenidap-d3, a deuterated analog of Tenidap, serves as an ideal internal standard for mass spectrometry-based bioanalytical assays. Its use allows for the precise determination of Tenidap's pharmacokinetic profile and the characterization of its metabolic pathways. This document provides detailed application notes and protocols for the use of this compound in drug metabolism studies.
Data Presentation
The following tables summarize key quantitative data from a pharmacokinetic study in healthy male volunteers who received a single 120 mg oral dose of Tenidap and a 20 mg intravenous infusion of this compound.
Table 1: Pharmacokinetic Parameters of Tenidap and this compound
| Parameter | Tenidap (Oral) | This compound (Intravenous) | Reference |
| Half-life (t½) | ~23 hours (after multiple doses) | Decreased with multiple dosing | [1][2] |
| Absolute Bioavailability | 85% | N/A | [1][2] |
| Systemic Clearance (CL) | N/A | Increased by 29% after 28 days of oral Tenidap administration | [1][2] |
Table 2: Study Design for Pharmacokinetic Analysis
| Parameter | Details | Reference |
| Subjects | 13 healthy male volunteers | [1][2] |
| Day 1 | Single 120 mg oral dose of Tenidap sodium and a 20 mg intravenous infusion of this compound | [1][2] |
| Days 2-7 | Washout period | [1][2] |
| Days 8-28 | Daily oral doses of 120 mg Tenidap sodium | [1][2] |
| Day 28 | Additional 20 mg intravenous infusion of this compound | [1][2] |
Experimental Protocols
In Vitro Metabolite Identification using Human Liver Microsomes
This protocol describes a general procedure for identifying the metabolites of Tenidap using human liver microsomes, with this compound used as an internal standard for qualitative and quantitative analysis.
Materials:
-
Tenidap
-
This compound (as internal standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Purified water
-
LC-MS/MS system
Protocol:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of Tenidap in a minimal amount of organic solvent (e.g., DMSO or Methanol) and dilute it with phosphate buffer to the final desired concentration (e.g., 1 µM). The final concentration of the organic solvent should be less than 1%.
-
In a microcentrifuge tube, combine the following on ice:
-
Phosphate buffer (to make up the final volume)
-
Human Liver Microsomes (final concentration, e.g., 0.5 mg/mL)
-
Tenidap solution
-
-
-
Initiation of Metabolic Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing this compound at a known concentration (e.g., 100 ng/mL).
-
-
Sample Processing:
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 50:50 Methanol:Water with 0.1% formic acid) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to identify and quantify Tenidap and its metabolites. The use of this compound as an internal standard will correct for variations in sample preparation and instrument response.
-
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for conducting a pharmacokinetic study of Tenidap in rodents, utilizing this compound as an internal standard for bioanalysis.
Materials:
-
Tenidap
-
This compound
-
Suitable vehicle for oral and intravenous administration (e.g., saline with a small percentage of a solubilizing agent)
-
Sprague-Dawley rats (or other suitable rodent model)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Acetonitrile
-
LC-MS/MS system
Protocol:
-
Animal Dosing:
-
Divide the animals into two groups: one for oral (PO) administration and one for intravenous (IV) administration of Tenidap.
-
Administer a single dose of Tenidap (e.g., 10 mg/kg) to the respective groups.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Preparation for Bioanalysis:
-
To 50 µL of plasma, add 150 µL of acetonitrile containing this compound at a known concentration (e.g., 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
-
-
LC-MS/MS Analysis and Pharmacokinetic Calculations:
-
Quantify the concentration of Tenidap in each plasma sample using a validated LC-MS/MS method with this compound as the internal standard.
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, and bioavailability) using appropriate software.
-
Visualizations
Signaling Pathways of Tenidap
Tenidap is known to modulate inflammatory pathways. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes and the modulation of cytokine signaling.
Caption: Tenidap's anti-inflammatory signaling pathways.
Experimental Workflow for In Vitro Metabolism
The following diagram illustrates the workflow for an in vitro metabolism study of Tenidap using human liver microsomes.
Caption: In vitro metabolism experimental workflow.
Logical Relationship for Bioanalytical Quantification
This diagram shows the logical relationship of using an internal standard for accurate quantification in a bioanalytical method.
Caption: Internal standard quantification logic.
Conclusion
This compound is an invaluable tool for the accurate and precise quantification of Tenidap in drug metabolism and pharmacokinetic studies. The provided protocols offer a foundation for researchers to design and execute robust experiments to characterize the metabolic profile and disposition of Tenidap. The use of this compound as an internal standard is critical for obtaining high-quality bioanalytical data, which is essential for regulatory submissions and the overall success of a drug development program. The understanding of Tenidap's interaction with key inflammatory signaling pathways further underscores the importance of precise quantitative analysis in elucidating its mechanism of action.
References
Application Notes and Protocols: A Review of Tenidap in Inflammatory Diseases
A thorough review of existing scientific literature reveals no direct studies or published data on the use of Tenidap-d3 in the context of inflammatory bowel disease (IBD). The "-d3" designation typically indicates a deuterated form of a compound, a modification sometimes used in drug development to alter pharmacokinetic properties. However, research and clinical trials for Tenidap have primarily focused on its application in other inflammatory conditions, such as rheumatoid arthritis (RA) and osteoarthritis.
This document provides a summary of the known mechanisms and clinical findings for Tenidap in these related inflammatory diseases to offer a foundational understanding for researchers and drug development professionals.
Mechanism of Action of Tenidap
Tenidap is recognized as a novel anti-rheumatic agent with a dual mechanism of action, distinguishing it from traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its therapeutic effects are attributed to:
-
Inhibition of Cyclooxygenase (COX): Tenidap inhibits the COX pathway, which is crucial for the production of prostaglandins involved in inflammation and pain.[1] In vitro studies have shown that it inhibits both COX-1 and COX-2 enzymes.[1]
-
Modulation of Cytokine Production: A key feature of Tenidap is its ability to modulate inflammatory cytokines. It has been shown to significantly inhibit the production of pro-inflammatory cytokines, including interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor (TNF).[2] This cytokine-modulating activity is believed to contribute to its disease-modifying properties in rheumatoid arthritis.[2][3]
The diagram below illustrates the proposed signaling pathway for Tenidap's anti-inflammatory effects.
Summary of Preclinical and Clinical Data for Tenidap
While no data exists for this compound in IBD, preclinical and clinical studies of Tenidap in other inflammatory models provide some quantitative insights.
Table 1: Preclinical Efficacy of Tenidap
| Model/Assay | Endpoint | Result | Citation |
|---|---|---|---|
| Carrageenan-induced paw edema (rats) | ED50 | 14 mg/kg (oral) | [1] |
| UV erythema (guinea pigs) | ED50 | 1.4 mg/kg | [1] |
| Prostaglandin D2 synthesis (rat basophilic leukemia cells, COX-1) | IC50 | 20 nM | [1] |
| COX pathway inhibition (human blood in vitro) | IC50 | 7.8 µM |[1] |
Table 2: Clinical Observations in Rheumatoid Arthritis
| Parameter | Dosage | Observation | Citation |
|---|---|---|---|
| Clinical Efficacy | 120 mg/day | Equivalent to combination of disease-modifying antirheumatic drugs plus NSAIDs. | [2] |
| Acute Phase Proteins | 120 mg/day | Rapid and sustained reductions in C-reactive protein and serum amyloid A. | [2] |
| Circulating Cytokines | Not specified | Reduction in circulating levels of IL-6. |[2] |
Experimental Protocols
Detailed experimental protocols for this compound in IBD are not available due to the absence of published studies. However, researchers interested in exploring the potential of Tenidap or its derivatives in IBD could adapt methodologies from existing IBD research. A generalized experimental workflow for screening a novel compound in a preclinical IBD model is outlined below.
Protocol: DSS-Induced Colitis Model
A commonly used model to induce colitis that mimics aspects of IBD is the administration of dextran sulfate sodium (DSS) in the drinking water of mice.
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Induction of Colitis: Administer 2.5-3.5% (w/v) DSS in autoclaved drinking water for 5-7 days.
-
Test Compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the compound daily via oral gavage, starting concurrently with DSS administration or as a pre-treatment.
-
Include a vehicle control group and a positive control group (e.g., an established IBD therapeutic).
-
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood in the stool daily.
-
Calculate the Disease Activity Index (DAI) based on these parameters.
-
-
Endpoint Analysis (at day 7-10):
-
Collect colon tissue for histological analysis (H&E staining) to assess inflammation, ulceration, and tissue damage.
-
Measure colon length as an indicator of inflammation.
-
Perform myeloperoxidase (MPO) assay on colon tissue to quantify neutrophil infiltration.
-
Use ELISA or multiplex assays to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates or serum.
-
Future Directions
Given Tenidap's mechanism of action, particularly its cytokine-modulating effects, it is plausible that it or its derivatives could have therapeutic potential in IBD, where cytokines like TNF and IL-6 play a significant role. Future research would first need to establish the efficacy and safety of this compound in relevant preclinical models of IBD before any consideration for clinical development. Such studies would need to carefully characterize its pharmacokinetic and pharmacodynamic profile and benchmark its performance against existing IBD therapies.
References
- 1. Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tenidap: a novel cytokine-modulating antirheumatic drug for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stork: Tenidap--a new antiarthritic agent [storkapp.me]
Troubleshooting & Optimization
Technical Support Center: Tenidap-d3 Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Tenidap-d3 in various biological matrices. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Disclaimer
Specific stability data for this compound in biological matrices is not publicly available. The quantitative data and experimental protocols provided herein are based on the general guidelines for bioanalytical method validation established by regulatory agencies such as the FDA and EMA, as well as published stability data for other non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4][5] These should be considered as representative examples. It is crucial to perform a comprehensive validation for your specific assay and matrix.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for ensuring the stability of this compound in plasma, serum, and urine?
A1: For optimal stability, biological samples containing this compound should be handled and stored under controlled conditions. General recommendations include:
-
Short-term storage (bench-top): Samples should be kept at room temperature (15-25°C) for the shortest possible duration, ideally no longer than the time required for sample processing.[6]
-
Long-term storage: For extended storage, samples should be frozen at -20°C or -80°C.[7][8] Ultra-low temperatures (-80°C) are generally preferred for long-term stability of small molecules in biological matrices.
-
Freeze-thaw cycles: The number of freeze-thaw cycles should be minimized, as repeated cycles can lead to degradation of the analyte.[6][7]
Q2: How stable is this compound expected to be in plasma and serum at room temperature?
A2: Based on the stability of other NSAIDs, this compound is expected to be stable in plasma and serum for several hours at room temperature. However, prolonged exposure should be avoided to minimize the risk of degradation. It is recommended to process samples on ice and transfer them to frozen storage as soon as possible.
Q3: What is the expected long-term stability of this compound in frozen plasma, serum, and urine?
A3: When stored at -20°C or -80°C, this compound is expected to remain stable for an extended period. The tables below provide representative stability data based on general knowledge of NSAIDs.
Expected Long-Term Stability of this compound in Human Plasma
| Storage Temperature | 1 Month | 3 Months | 6 Months | 12 Months |
| -20°C | >95% | >95% | >90% | >85% |
| -80°C | >98% | >98% | >95% | >95% |
Expected Long-Term Stability of this compound in Human Serum
| Storage Temperature | 1 Month | 3 Months | 6 Months | 12 Months |
| -20°C | >95% | >95% | >90% | >85% |
| -80°C | >98% | >98% | >95% | >95% |
Expected Long-Term Stability of this compound in Human Urine
| Storage Temperature | 1 Month | 3 Months | 6 Months | 12 Months |
| -20°C | >90% | >85% | >80% | >75% |
| -80°C | >95% | >95% | >90% | >90% |
Note: The values represent the expected percentage of the initial concentration remaining.
Q4: How many freeze-thaw cycles can samples containing this compound undergo without significant degradation?
A4: The stability of analytes through freeze-thaw cycles can vary. For NSAIDs, it is generally recommended to limit the number of cycles to three.[5] Exceeding this number may lead to a significant loss of the analyte.
Expected Freeze-Thaw Stability of this compound
| Biological Matrix | 1 Cycle | 3 Cycles | 5 Cycles |
| Plasma | >98% | >95% | >90% |
| Serum | >98% | >95% | >90% |
| Urine | >95% | >90% | >85% |
Note: The values represent the expected percentage of the initial concentration remaining after the indicated number of freeze-thaw cycles from -20°C or -80°C to room temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound in plasma/serum samples. | 1. Degradation due to prolonged exposure to room temperature. 2. Multiple freeze-thaw cycles. 3. Improper sample collection or handling. | 1. Process samples on ice and minimize time at room temperature.2. Aliquot samples upon first thaw to avoid repeated freeze-thaw cycles.3. Ensure proper use of anticoagulants (for plasma) and timely separation of serum from whole blood. |
| Inconsistent results between sample batches. | 1. Variability in storage duration or conditions. 2. Matrix effects from different patient populations. | 1. Maintain a consistent and documented sample storage history for all batches.2. Evaluate and correct for matrix effects during method validation. |
| Unexpected degradation products observed during analysis. | 1. Exposure to light or extreme pH during sample processing. 2. Contamination of the biological matrix. | 1. Protect samples from direct light and maintain a neutral pH environment during extraction.2. Use high-purity solvents and reagents and ensure proper collection procedures to avoid contamination. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound in biological matrices, based on regulatory guidelines.[3][4][5]
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a pool of the desired biological matrix (plasma, serum, or urine) with this compound at two concentration levels: low quality control (LQC) and high quality control (HQC).
-
Initial Analysis (Time Zero): Analyze a set of freshly prepared LQC and HQC samples to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots of LQC and HQC samples at the intended storage temperature (-20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Refreeze the samples for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat for the desired number of cycles (typically 3-5).
-
-
Analysis: After the final thaw, analyze the LQC and HQC samples.
-
Data Evaluation: The mean concentration of the analyte in the freeze-thaw samples should be within ±15% of the baseline concentration.[2]
Protocol 2: Short-Term (Bench-Top) Stability Assessment
-
Sample Preparation: Spike a pool of the biological matrix with this compound at LQC and HQC concentration levels.
-
Initial Analysis (Time Zero): Analyze a set of freshly prepared LQC and HQC samples to establish the baseline concentration.
-
Room Temperature Storage: Store aliquots of the LQC and HQC samples at room temperature for a specified period (e.g., 4, 8, 12, or 24 hours) that simulates the expected sample handling time.
-
Analysis: Analyze the stored LQC and HQC samples at the end of the storage period.
-
Data Evaluation: The mean concentration of the analyte in the stored samples should be within ±15% of the baseline concentration.[2]
Protocol 3: Long-Term Stability Assessment
-
Sample Preparation: Prepare a sufficient number of LQC and HQC aliquots in the desired biological matrix.
-
Initial Analysis (Time Zero): Analyze a set of freshly prepared LQC and HQC samples to establish the baseline concentration.
-
Long-Term Storage: Store the remaining LQC and HQC aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analysis at Time Points: At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of LQC and HQC samples, thaw them, and analyze.
-
Data Evaluation: The mean concentration of the analyte in the stored samples at each time point should be within ±15% of the baseline concentration.[2]
Signaling Pathway
Tenidap is a dual inhibitor of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. These enzymes play a critical role in the arachidonic acid cascade, which is responsible for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting both COX and 5-LOX, Tenidap effectively reduces the production of these inflammatory molecules.
References
- 1. fda.gov [fda.gov]
- 2. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples [ophrp.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Solubility of Tenidap-d3 in various solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Tenidap-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Tenidap?
This compound is the deuterated form of Tenidap, a non-steroidal anti-inflammatory drug (NSAID). In this compound, three hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling is often used in research, particularly in pharmacokinetic studies, as a tracer or internal standard for analytical measurements.
Q2: I am having trouble dissolving this compound. What solvents are recommended?
Q3: Is the solubility of this compound expected to be different from Tenidap?
The substitution of hydrogen with deuterium atoms in this compound is a minor structural modification and is generally not expected to significantly alter its physicochemical properties, including solubility, compared to Tenidap. Therefore, the solubility data for Tenidap can serve as a strong proxy for this compound. However, for highly sensitive experiments, it is always recommended to experimentally determine the solubility of this compound.
Q4: Does the pH of aqueous solutions affect the solubility of Tenidap?
Yes, the pH of the aqueous medium is expected to influence the solubility of Tenidap. The acidification activity of Tenidap is enhanced by lowering the extracellular pH, which suggests that the free acid species of the molecule plays a crucial role in its activity[1]. This indicates that Tenidap's solubility in aqueous solutions is likely pH-dependent.
Troubleshooting Guide
Issue: this compound is not dissolving in my chosen solvent.
-
Verify the Solvent: Ensure you are using a recommended solvent. For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a good starting point due to its higher reported solubility for Tenidap.
-
Increase Temperature: Gently warming the solution may aid in dissolution. However, be cautious about potential degradation at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help to break down any aggregates and enhance the dissolution process.
-
Vortexing: Vigorous mixing or vortexing can also facilitate the dissolving of the compound.
-
Check for Saturation: It is possible that you have exceeded the solubility limit of this compound in the chosen solvent. Refer to the solubility data table for Tenidap as a guideline.
Quantitative Solubility Data for Tenidap
While specific quantitative solubility data for this compound is not available, the following table summarizes the known solubility of Tenidap in various solvents. This information should serve as a useful reference for your experiments.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL |
| Ethanol | Slightly soluble |
Note: "Slightly soluble" indicates that a significant amount of solvent is required to dissolve a given amount of the solute. For precise applications, experimental determination of solubility in ethanol is recommended.
Experimental Protocols
Protocol for Determining the Equilibrium Solubility of this compound (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, etc.)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
HPLC or other suitable analytical instrument for quantification
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The exact amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker.
-
Allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.
-
-
Sample Collection and Analysis:
-
Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or µg/mL).
-
Signaling Pathways
Tenidap is known to be an inhibitor of both cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX). The following diagrams illustrate the simplified signaling pathways involving these enzymes.
Caption: Simplified COX-1 signaling pathway and the inhibitory action of Tenidap.
Caption: Simplified 5-LOX signaling pathway and the inhibitory action of Tenidap.
References
Technical Support Center: Bioanalysis of Tenidap with Tenidap-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tenidap-d3 as an internal standard in the bioanalysis of Tenidap.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound recommended for the bioanalysis of Tenidap?
A1: Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative LC-MS/MS bioanalysis.[1][2] This is because they share nearly identical physicochemical properties with the analyte, Tenidap. As a result, they co-elute chromatographically and experience similar ionization suppression or enhancement effects in the mass spectrometer's ion source.[2] The use of a SIL-IS allows for the correction of variability during sample preparation and analysis, leading to improved accuracy and precision in the quantification of Tenidap.[1][3]
Q2: What are matrix effects, and how can they impact the bioanalysis of Tenidap?
A2: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting components from the biological matrix (e.g., plasma, urine). These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise quantification of Tenidap. The primary cause of matrix effects is the competition for ionization between Tenidap and endogenous matrix components in the ion source of the mass spectrometer.
Q3: What are the common sources of matrix effects in plasma samples?
A3: Common sources of matrix effects in plasma include phospholipids, salts, and endogenous metabolites. During the analytical process, exogenous materials such as anticoagulants, dosing vehicles, and co-administered drugs can also contribute to matrix effects.
Q4: How can I quantitatively assess matrix effects for my Tenidap assay?
A4: The most accepted method for the quantitative assessment of matrix effects is the post-extraction spike method. This involves comparing the peak area of Tenidap spiked into an extracted blank matrix sample to the peak area of Tenidap in a neat solution at the same concentration. The ratio of these peak areas is known as the Matrix Factor (MF). An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.
Q5: What are the key validation parameters to consider for a bioanalytical method for Tenidap?
A5: Key validation parameters for a bioanalytical method, in line with regulatory guidelines, include:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve Linearity and Range
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
-
Carry-over
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bioanalysis of Tenidap.
| Issue | Potential Cause | Recommended Action |
| High Variability in Tenidap Quantification | Inconsistent matrix effects between samples. | Ensure the use of this compound as an internal standard in all samples, calibrators, and quality controls. Optimize the sample preparation procedure to remove more interfering matrix components. |
| Inconsistent recovery during sample preparation. | Re-validate the sample preparation method. Ensure precise and consistent execution of each step. The use of a stable isotope-labeled internal standard like this compound should compensate for recovery variability.[1][3] | |
| Low Tenidap Signal (Ion Suppression) | Co-elution of Tenidap with phospholipids or other matrix components. | Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate Tenidap from the suppressive matrix components. |
| Inefficient sample cleanup. | Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE) instead of protein precipitation (PPT), to remove a broader range of interferences. | |
| High Tenidap Signal (Ion Enhancement) | Co-eluting matrix components are enhancing the ionization of Tenidap. | Similar to addressing ion suppression, optimize chromatographic separation to isolate the Tenidap peak from the enhancing components. |
| Poor Peak Shape for Tenidap | Sub-optimal chromatographic conditions. | Adjust the mobile phase composition, pH, or gradient profile. Ensure the column is not degraded. |
| Issues with the sample solvent. | Ensure the final sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion. | |
| This compound Signal is Low or Absent | Error in adding the internal standard. | Review the standard operating procedure for the addition of the internal standard to all samples. |
| Degradation of this compound. | Assess the stability of the this compound stock and working solutions. |
Experimental Protocols
Representative Protocol for Tenidap Bioanalysis in Human Plasma
This protocol is a representative example and should be fully validated before implementation.
1. Sample Preparation: Protein Precipitation (PPT)
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized during method development).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 20% B
-
3.1-4.0 min: 20% B (re-equilibration)
-
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions (Hypothetical):
-
Tenidap: Q1 321.0 -> Q3 184.0
-
This compound: Q1 324.0 -> Q3 187.0
-
Note: These transitions are hypothetical and must be optimized experimentally.
-
Quantitative Data Summary
The following tables present hypothetical but realistic data from a method validation study for Tenidap in human plasma.
Table 1: Recovery of Tenidap and this compound
| Analyte | Concentration Level | Mean Recovery (%) | %RSD |
| Tenidap | Low QC (15 ng/mL) | 88.2 | 4.5 |
| Medium QC (150 ng/mL) | 91.5 | 3.2 | |
| High QC (1500 ng/mL) | 90.1 | 3.8 | |
| This compound | Working Concentration | 89.7 | 4.1 |
Table 2: Matrix Effect Assessment for Tenidap
| Analyte | Concentration Level | Matrix Factor (MF) | %RSD |
| Tenidap | Low QC (15 ng/mL) | 0.95 | 5.1 |
| High QC (1500 ng/mL) | 0.92 | 4.7 | |
| IS Normalized MF | Low QC (15 ng/mL) | 1.01 | 2.3 |
| High QC (1500 ng/mL) | 0.99 | 2.8 |
An IS Normalized Matrix Factor close to 1 demonstrates that this compound effectively compensates for the matrix effect on Tenidap.
Visualizations
Caption: Experimental workflow for Tenidap bioanalysis.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS for Tenidap-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of Tenidap-d3.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the LC-MS analysis of this compound.
Q1: What are the recommended starting LC-MS parameters for this compound analysis?
A1: For initial method development, the following parameters are recommended. These should be optimized for your specific instrumentation and sample matrix.
Table 1: Recommended Starting LC-MS Parameters for this compound
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transition (Precursor > Product) | To be determined by infusion of this compound |
Q2: I am observing poor peak shape (fronting, tailing, or splitting). What are the possible causes and solutions?
A2: Poor peak shape can be caused by several factors.[1] The following table outlines potential causes and corresponding troubleshooting steps.
Table 2: Troubleshooting Poor Peak Shape
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with column silanol groups. | Use a column with end-capping. Ensure mobile phase pH is appropriate. |
| Column contamination or degradation. | Wash the column with a strong solvent. If the problem persists, replace the column.[1] | |
| Peak Fronting | Sample overload. | Dilute the sample or reduce the injection volume. |
| Incompatible injection solvent. | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. | |
| Split Peaks | Clogged frit or partially blocked column. | Backflush the column. If unresolved, replace the column. |
| Injector issue. | Inspect and clean the injector port and needle. |
Q3: My retention time is shifting between injections. What should I do?
A3: Retention time shifts can indicate a problem with the LC system or the mobile phase preparation.[1]
-
Check Mobile Phase: Ensure the mobile phase composition is correct and has been recently prepared. Changes in pH can cause shifts.[1]
-
System Equilibration: Ensure the LC system is adequately equilibrated before starting the analytical run.
-
Pump Performance: Check for pressure fluctuations, which may indicate a leak or a problem with the pump seals.
-
Column Temperature: Verify that the column oven is maintaining a consistent temperature.
Q4: I am experiencing low signal intensity or no signal at all for this compound. What are the potential reasons?
A4: Low or no signal can be due to issues with the sample, the LC, or the MS.
-
Sample Preparation: Verify that the sample extraction was successful and that the final concentration is within the detection range of the instrument.
-
Ion Source: The ion source may be dirty.[1] Clean the ESI probe and the orifice.
-
Mass Spectrometer Tuning: Ensure the mass spectrometer is properly tuned and calibrated.
-
MRM Transition: Confirm that the correct precursor and product ions are being monitored for this compound. This should be determined empirically by infusing a standard solution.
Q5: How can I minimize matrix effects in my analysis?
A5: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, can be a significant issue in quantitative bioanalysis.[2]
-
Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[2]
-
Chromatographic Separation: Optimize the LC gradient to separate this compound from co-eluting matrix components.
-
Use of an Internal Standard: As you are using this compound, it will co-elute with unlabeled Tenidap and can help to compensate for matrix effects.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
Visualizations
References
Navigating Tenidap Chromatography: A Technical Support Guide to Overcoming Poor Peak Shape
Researchers and drug development professionals working with Tenidap frequently encounter challenges with poor peak shape during chromatographic analysis. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these specific issues, ensuring more accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently observing severe peak tailing with Tenidap?
A1: Severe peak tailing is a known issue in the reversed-phase liquid chromatography of Tenidap. This is primarily attributed to strong interactions between Tenidap molecules and the residual silanol groups on the silica-based stationary phase of the column.[1] Tenidap, an oxindole-based compound, can exist in different configurations, and its acidic nature can lead to these secondary interactions, causing the peaks to tail.[1]
Q2: What is the most effective way to mitigate Tenidap peak tailing?
A2: The addition of a mobile phase additive, specifically cyclam (1,4,8,11-tetraazacyclotetradecane), has been shown to be highly effective in overcoming severe peak tailing and improving chromatographic performance for Tenidap.[1] Cyclam acts as a silanophilic agent, effectively blocking the residual silanol groups on the column packing and minimizing secondary interactions.[1]
Q3: Can adjusting the mobile phase pH improve the peak shape of Tenidap?
A3: Yes, adjusting the mobile phase pH can influence the peak shape. Tenidap has a pKa in the range of 2.8-3.3.[1] At a pH above its pKa, Tenidap is ionized, which can affect its interaction with the stationary phase. Operating at a lower pH can protonate the silanol groups, reducing their interaction with the analyte.[1] However, for Tenidap, the use of an additive like cyclam is often more crucial for achieving good peak symmetry.[1]
Q4: Besides peak tailing, what other peak shape issues might I encounter?
A4: While tailing is the most prominent issue with Tenidap, other common chromatographic problems like peak fronting, peak broadening, and split peaks can also occur. These can be caused by a variety of factors including column overload, poor sample solubility, or issues with the HPLC system itself.
Troubleshooting Guide
Problem: My Tenidap peak is exhibiting significant tailing.
-
Question: What are the immediate steps I can take to address peak tailing?
-
Answer:
-
Introduce a mobile phase additive: The most effective solution for Tenidap is to add cyclam to your mobile phase at a concentration of around 10 mM.[1] Triethylamine (TEA) is another common additive used to reduce tailing, but cyclam has been demonstrated to be particularly effective for Tenidap.[1]
-
Optimize mobile phase pH: Ensure your mobile phase pH is appropriately controlled. For Tenidap, maintaining a consistent pH is important for reproducible results.
-
Use an end-capped column: Employ a high-quality, end-capped C18 or C8 column to minimize the number of available free silanol groups.
-
Check for column degradation: A decline in peak shape over time can indicate column aging. Try replacing the column with a new one of the same type.
-
-
Problem: I'm observing peak fronting in my Tenidap chromatogram.
-
Question: What are the likely causes and solutions for peak fronting?
-
Answer: Peak fronting is often caused by:
-
Sample overload: Injecting too concentrated a sample can lead to fronting. Try diluting your sample and reinjecting.
-
Poor sample solubility: Ensure your sample is fully dissolved in the mobile phase. If the sample solvent is stronger than the mobile phase, it can cause peak distortion.
-
Column collapse: Operating the column outside its recommended pH or temperature range can cause the packed bed to collapse, leading to poor peak shape.
-
-
Problem: My Tenidap peak appears broad and has poor efficiency.
-
Question: How can I improve the sharpness and efficiency of my peak?
-
Answer:
-
Optimize flow rate: A flow rate that is too high or too low can lead to band broadening. Experiment with different flow rates to find the optimum for your column and particle size.
-
Reduce extra-column volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume, which contributes to peak broadening.
-
Check for system leaks: Ensure all fittings are secure and there are no leaks in the system, as this can affect flow rate consistency.
-
Mobile phase viscosity: High viscosity mobile phases can lead to broader peaks. Consider adjusting the organic solvent composition if possible.
-
-
Data Presentation
Table 1: Illustrative Effect of Mobile Phase Additives on Tenidap Peak Shape
| Mobile Phase Additive | Concentration (mM) | Tailing Factor (Tf) | Asymmetry Factor (As) | Theoretical Plates (N) |
| None | - | 3.5 | 2.8 | 2500 |
| Triethylamine (TEA) | 25 | 1.8 | 1.5 | 4500 |
| Cyclam | 10 | 1.1 | 1.05 | 7500 |
This table provides illustrative data to demonstrate the expected improvements in peak shape with the use of mobile phase additives. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Key Experiment: Reversed-Phase HPLC Analysis of Tenidap with Cyclam Additive
This protocol outlines a general method for the analysis of Tenidap, incorporating cyclam to ensure optimal peak shape.
1. Materials and Reagents:
-
Tenidap reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Cyclam (1,4,8,11-tetraazacyclotetradecane)
-
Phosphoric acid or other suitable acid for pH adjustment
-
Mobile phase filter (0.45 µm)
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer containing 10 mM cyclam. The exact ratio of organic to aqueous phase should be optimized for desired retention time (e.g., Acetonitrile:Buffer 40:60 v/v). The aqueous buffer pH should be adjusted to a suitable value (e.g., pH 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at an appropriate wavelength for Tenidap (e.g., 280 nm)
3. Mobile Phase Preparation:
-
To prepare 1 L of the aqueous buffer, dissolve the appropriate amount of cyclam in HPLC-grade water to achieve a 10 mM concentration.
-
Adjust the pH of the aqueous solution to the target value using phosphoric acid.
-
Filter the aqueous buffer through a 0.45 µm filter.
-
Prepare the final mobile phase by mixing the filtered aqueous buffer with acetonitrile in the desired ratio.
-
Degas the mobile phase before use.
4. Sample Preparation:
-
Accurately weigh a suitable amount of Tenidap reference standard.
-
Dissolve the standard in a small amount of mobile phase or a suitable solvent (e.g., methanol) and then dilute to the final volume with the mobile phase to achieve the desired concentration.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
5. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the prepared Tenidap standard solution.
-
Record the chromatogram and evaluate the peak shape (tailing factor, asymmetry), retention time, and peak area.
Visualizations
References
Tenidap-d3 purity analysis and potential interferences
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tenidap-d3. Our goal is to address common issues encountered during purity analysis and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a deuterated form of Tenidap, a non-steroidal anti-inflammatory drug (NSAID) that also modulates cytokine activity. The "d3" indicates that three hydrogen atoms in the molecule have been replaced with deuterium. This isotopic labeling makes this compound a valuable internal standard for quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS), to determine the concentration of Tenidap in biological samples.
Ensuring the high purity of this compound is critical for the accuracy and reliability of pharmacokinetic and metabolic studies. Impurities can interfere with the analytical signal of both the internal standard and the analyte (Tenidap), leading to erroneous concentration measurements.
Q2: What are the potential sources of impurities in this compound?
Impurities in this compound can originate from several stages of the manufacturing process and storage. A known synthesis of the non-deuterated form, Tenidap, involves the reaction of 5-chloro-2-oxoindole with 2-thiophenecarbonyl chloride, followed by other steps. Potential impurities could therefore include:
-
Starting materials: Unreacted 5-chloro-2-oxoindole or 2-thiophenecarbonyl chloride.
-
Intermediates: Incomplete conversion of reaction intermediates to the final product.
-
By-products: Compounds formed from side reactions during synthesis.
-
Degradation products: this compound may degrade under certain conditions of heat, light, humidity, or in the presence of acids, bases, or oxidizing agents.
Q3: Which analytical techniques are most suitable for this compound purity analysis?
The most common and effective techniques for assessing the purity of this compound are:
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC with UV detection, is a robust method for separating this compound from its potential impurities. A stability-indicating HPLC method can resolve the active pharmaceutical ingredient (API) from its degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation and can confirm the identity of the this compound molecule and help in the characterization of unknown impurities.
Troubleshooting Guides
HPLC Analysis
Issue 1: Asymmetric or Tailing Peaks
-
Possible Cause: Poor column condition, inappropriate mobile phase pH, or secondary interactions between the analyte and the stationary phase.
-
Troubleshooting Steps:
-
Column Health: Flush the column with a strong solvent to remove contaminants. If peak shape does not improve, consider replacing the column.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. Adjust the pH to ensure the analyte is in a single, non-ionized form for better peak shape on a reverse-phase column.
-
Secondary Interactions: Add a competing agent, such as triethylamine, to the mobile phase to block active sites on the silica support that may be causing secondary interactions.
-
Issue 2: Ghost Peaks or Carryover
-
Possible Cause: Contamination in the injector, column, or mobile phase.
-
Troubleshooting Steps:
-
Injector Cleaning: Implement a rigorous needle wash protocol with a strong solvent between injections.
-
Blank Injections: Run several blank injections (mobile phase only) to see if the ghost peaks persist. If they do, the contamination is likely in the system.
-
Mobile Phase Purity: Use high-purity HPLC-grade solvents and freshly prepared mobile phases.
-
Issue 3: Inconsistent Retention Times
-
Possible Cause: Fluctuation in mobile phase composition, temperature, or flow rate.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed.
-
Column Temperature: Use a column oven to maintain a consistent temperature.
-
Pump Performance: Check the HPLC pump for leaks and ensure it is delivering a constant flow rate.
-
GC-MS Analysis
Issue 1: Poor Peak Shape or Broad Peaks
-
Possible Cause: Active sites in the GC inlet or column, or a non-optimized temperature program.
-
Troubleshooting Steps:
-
Inlet Maintenance: Replace the inlet liner and septum. Use a deactivated liner to minimize interactions with the analyte.
-
Temperature Program: Optimize the oven temperature program to ensure the analyte moves through the column in a tight band.
-
Issue 2: Low Signal Intensity
-
Possible Cause: Degradation of the analyte in the hot inlet, or poor ionization in the mass spectrometer.
-
Troubleshooting Steps:
-
Inlet Temperature: Lower the inlet temperature to prevent thermal degradation of this compound.
-
MS Tuning: Ensure the mass spectrometer is properly tuned for the mass range of interest.
-
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol describes a general stability-indicating HPLC method that can be adapted for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or ammonium acetate for pH adjustment
Procedure:
-
Mobile Phase Preparation: A typical mobile phase could be a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 60:40 (v/v). The mobile phase should be filtered and degassed before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration within the linear range of the assay.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: Determined by measuring the UV spectrum of this compound (a wavelength of maximum absorbance should be chosen).
-
-
Data Analysis: The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Example HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Buffer (60:40) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at max absorbance |
Visualizations
Troubleshooting Workflow for HPLC Purity Analysis
Caption: A logical workflow for troubleshooting common HPLC issues.
Tenidap's Mechanism of Action: Signaling Pathway
Tenidap is known to inhibit the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). It also inhibits the cyclooxygenase (COX) enzymes.
Caption: Tenidap's dual inhibitory action on inflammatory pathways.
Technical Support Center: Tenidap and Quantitative Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tenidap and its metabolites. The information is designed to address specific issues that may be encountered during quantitative assays.
Frequently Asked Questions (FAQs)
Q1: What is Tenidap and what are its primary metabolites?
A1: Tenidap is an anti-inflammatory drug that acts as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. Its metabolism in the body primarily occurs through hydroxylation at various positions on its oxindole and thienyl rings, followed by conjugation. The major metabolite identified is the glucuronide of 5'-hydroxytenidap. Other metabolic pathways include dihydroxylation and methoxylation.
Q2: How might Tenidap and its metabolites interfere with quantitative assays?
A2: Tenidap and its metabolites can interfere with quantitative assays through several mechanisms:
-
Direct Enzyme Inhibition: As a known inhibitor of COX and 5-LOX, Tenidap will directly interfere with assays measuring the activity of these enzymes. It has also been shown to inhibit myeloperoxidase (MPO) activity.
-
Cross-reactivity in Immunoassays: Hydroxylated and glucuronidated metabolites of Tenidap may be structurally similar enough to the parent drug or other target molecules to cross-react with antibodies used in immunoassays (e.g., ELISA), leading to inaccurate quantification. This is a common challenge with drug metabolites in immunoassays.[1][2][3][4]
-
Matrix Effects: The presence of Tenidap or its metabolites in a biological sample can alter the sample matrix, potentially affecting assay performance. Glucuronide metabolites, in particular, can be unstable and may convert back to the parent drug, further complicating analysis.[5]
-
Spectrophotometric and Fluorometric Interference: The inherent properties of Tenidap or its metabolites might cause interference in assays that rely on absorbance or fluorescence readouts.
Q3: What are the known enzymatic targets of Tenidap that I should be aware of when designing my experiments?
A3: Tenidap is known to inhibit the following enzymes:
-
Cyclooxygenase (COX-1 and COX-2): Tenidap inhibits the production of prostaglandins by targeting COX enzymes.[6]
-
5-Lipoxygenase (5-LOX): It also inhibits the 5-lipoxygenase pathway, which is involved in the production of leukotrienes.
-
Myeloperoxidase (MPO): Tenidap has been shown to reduce MPO activity, which is involved in the production of hypochlorous acid by neutrophils.
Troubleshooting Guides
Issue 1: Unexpected Inhibition or Lower Than Expected Activity in a Cyclooxygenase (COX) Assay
Possible Cause: Your sample may contain Tenidap or its active metabolites, which are known inhibitors of COX enzymes.
Troubleshooting Steps:
-
Sample Dilution: Perform a serial dilution of your sample. If the inhibition is dose-dependent, it is likely due to an inhibitor in the sample.
-
Control Experiment: If possible, run the assay with a sample from a subject not exposed to Tenidap to confirm that the assay is performing correctly.
-
Alternative Assay: Consider using an alternative method for measuring prostaglandin production that is less susceptible to interference, such as liquid chromatography-mass spectrometry (LC-MS/MS), which can separate the analyte of interest from potential inhibitors.[7]
-
Metabolite Inactivation: For research purposes, you could investigate enzymatic treatment of the sample (e.g., with a broad-spectrum glucuronidase) to alter the structure of the metabolite, but this may also affect the parent compound and should be carefully validated.
Issue 2: Inconsistent or Unreliable Results in a 5-Lipoxygenase (5-LOX) Assay
Possible Cause: Similar to COX assays, the presence of Tenidap in your samples will lead to the inhibition of 5-LOX activity.
Troubleshooting Steps:
-
Inhibitor Control: Include a known 5-LOX inhibitor in your assay as a positive control for inhibition to ensure the assay is sensitive to such effects.
-
Sample Pre-treatment: While challenging, you may explore solid-phase extraction (SPE) methods to selectively remove Tenidap and its metabolites from the sample before the assay. This would require significant methods development and validation.
-
Kinetic Analysis: Run the assay in kinetic mode. Observing the reaction rate over time can sometimes provide insights into the mechanism of inhibition and help to differentiate it from other assay artifacts.[8][9]
Issue 3: Falsely Elevated or Decreased Analyte Concentration in an Immunoassay (e.g., ELISA)
Possible Cause: Tenidap's metabolites, particularly hydroxylated and glucuronidated forms, may be cross-reacting with the antibodies in your immunoassay.
Troubleshooting Steps:
-
Cross-Reactivity Check: If you have access to purified Tenidap metabolites, you can perform a cross-reactivity study by spiking them into a blank matrix and running them in your assay.
-
Orthogonal Method Confirmation: Validate your immunoassay results with a different analytical platform, such as LC-MS/MS, which offers higher specificity and is less prone to cross-reactivity issues.
-
Sample Cleanup: Employ sample preparation techniques like SPE or liquid-liquid extraction (LLE) to remove interfering metabolites before the immunoassay. The choice of extraction method will depend on the physicochemical properties of the metabolites and the analyte of interest.
-
Consult Manufacturer: Contact the immunoassay kit manufacturer to inquire about known cross-reactivities with Tenidap or structurally similar compounds.
Quantitative Data Summary
| Assay Type | Potential Interferent | Observed Effect | Recommended Action |
| Cyclooxygenase (COX) Activity Assay | Tenidap and active metabolites | Decreased enzyme activity (inhibition) | Sample dilution, use of LC-MS/MS for prostaglandin measurement.[7] |
| 5-Lipoxygenase (5-LOX) Activity Assay | Tenidap and active metabolites | Decreased enzyme activity (inhibition) | Include inhibitor controls, consider sample pre-treatment. |
| Myeloperoxidase (MPO) Activity Assay | Tenidap | Decreased enzyme activity (inhibition) | Validate with a different MPO assay methodology, use control samples. |
| Immunoassays (e.g., ELISA) | Hydroxylated and glucuronidated metabolites of Tenidap | False positive or false negative results due to antibody cross-reactivity.[1][3] | Confirm results with LC-MS/MS, perform sample cleanup. |
Experimental Protocols
Protocol 1: Colorimetric Myeloperoxidase (MPO) Activity Assay
This protocol is a general guideline based on commercially available kits.[10][11][12][13]
Materials:
-
96-well microplate
-
MPO Assay Buffer
-
MPO Substrate (e.g., TMB or a derivative)
-
Hydrogen Peroxide (H₂O₂)
-
Stop Solution
-
Sample (cell lysate, tissue homogenate, or plasma)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate.
Procedure:
-
Sample Preparation:
-
Cell Lysate: Homogenize cells in MPO Assay Buffer. Centrifuge to remove insoluble material.
-
Tissue Homogenate: Homogenize tissue in MPO Assay Buffer and centrifuge.
-
Plasma: Samples can often be diluted directly in the Assay Buffer.
-
-
Assay Reaction:
-
Add samples to the wells of the 96-well plate.
-
Prepare a reaction mixture containing MPO Assay Buffer, MPO Substrate, and H₂O₂.
-
Initiate the reaction by adding the reaction mixture to each well.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.
-
Stopping the Reaction: Add the Stop Solution to each well to terminate the reaction.
-
Measurement: Read the absorbance on a microplate reader at the recommended wavelength.
-
Calculation: Calculate the MPO activity based on a standard curve.
Protocol 2: Fluorometric Cyclooxygenase (COX) Activity Assay
This protocol is a general guideline based on commercially available kits.[14]
Materials:
-
96-well black microplate
-
COX Assay Buffer
-
COX Probe (e.g., a fluorogenic compound)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Sample (cell or tissue lysate)
-
Fluorescent microplate reader.
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer.
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.
-
Assay:
-
Add the sample to the wells.
-
Add the reaction mix to each well.
-
Initiate the reaction by adding a diluted solution of Arachidonic Acid.
-
-
Measurement: Immediately begin measuring the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths.
-
Calculation: Calculate the COX activity from the rate of fluorescence increase, typically by comparing it to a standard curve.
Protocol 3: Fluorometric 5-Lipoxygenase (5-LOX) Activity Assay
This protocol is a general guideline based on commercially available kits.[8]
Materials:
-
96-well white or black microplate
-
LOX Assay Buffer
-
LOX Probe (fluorogenic)
-
LOX Substrate
-
Sample (cell or tissue lysate)
-
Fluorescent microplate reader.
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in the provided lysis buffer.
-
Reaction Mix: Prepare a reaction mix containing LOX Assay Buffer and the LOX Probe.
-
Assay Execution:
-
Add the sample to the wells.
-
For specific activity measurement, prepare parallel wells with a LOX inhibitor.
-
Add the reaction mix to the wells.
-
Initiate the reaction by adding the LOX substrate.
-
-
Measurement: Measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths.
-
Calculation: The 5-LOX activity is proportional to the rate of increase in fluorescence.
Visualizations
Caption: Tenidap metabolism and its potential interference with various quantitative assays.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. m.youtube.com [m.youtube.com]
- 5. bohrium.com [bohrium.com]
- 6. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. abcam.com [abcam.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. abcam.cn [abcam.cn]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
Storage and handling recommendations for Tenidap-d3
This technical support center provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and use of Tenidap-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a deuterated form of Tenidap. Tenidap is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits anti-inflammatory and antirheumatic properties. It functions as a selective inhibitor of cyclooxygenase-1 (COX-1) and also modulates cytokine signaling. Deuterated compounds, like this compound, are frequently used in research for applications such as pharmacokinetic studies to trace the metabolism of the drug.
Q2: What is the recommended storage temperature for this compound powder?
This compound powder should be stored in a refrigerator at 2-8°C.
Q3: How should this compound be shipped?
This compound can be shipped under ambient conditions.
Q4: Is this compound light sensitive?
While specific studies on the photosensitivity of this compound are not available, a study on the parent compound, Tenidap, showed that it does not have a photosensitizing potential. However, as a general precaution for a research chemical, it is advisable to protect it from prolonged or intense light exposure.
Q5: What are the general handling precautions for this compound?
As with any chemical compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Ensure adequate ventilation in the work area.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its parent compound, Tenidap. Please note that where specific data for this compound is unavailable, information for Tenidap is provided as a reference.
| Parameter | Value | Compound | Notes |
| Storage Temperature | 2-8°C | This compound | Recommended for the powdered form. |
| Shipping Conditions | Ambient | This compound | |
| Solubility in DMSO | Information not available | This compound | Tenidap (non-deuterated) is soluble in DMSO. |
| Solubility in Ethanol | Information not available | This compound | Tenidap (non-deuterated) is soluble in ethanol. |
| IC50 for COX-1 | 0.03 µM | Tenidap | |
| IC50 for COX-2 | 1.2 µM | Tenidap |
Disclaimer: Some of the data presented in this table is for the non-deuterated form of the compound (Tenidap) and should be used as a guideline for handling this compound. It is always recommended to perform small-scale solubility and stability tests for your specific experimental conditions.
Troubleshooting Guide
Problem: I am having trouble dissolving this compound.
-
Possible Cause: The chosen solvent may not be optimal, or the concentration is too high.
-
Solution:
-
While specific solubility data for this compound is limited, its parent compound, Tenidap, is known to be soluble in organic solvents such as DMSO and ethanol.
-
Try dissolving this compound in a small amount of DMSO or ethanol first, and then dilute with your aqueous buffer or media.
-
Gentle warming and vortexing may aid in dissolution.
-
It is recommended to prepare fresh solutions for use. We do not recommend storing aqueous solutions for more than one day.
-
Problem: I am observing unexpected or inconsistent results in my cell-based assays.
-
Possible Cause: The stability of this compound in your cell culture media may be a factor, or the concentration used may be causing off-target effects.
-
Solution:
-
Prepare fresh dilutions of your this compound stock solution in your cell culture media for each experiment.
-
Evaluate a dose-response curve to determine the optimal concentration for your specific cell line and assay. Studies with Tenidap have shown that its effects on cell proliferation can be concentration-dependent.[1][2][3]
-
Ensure that the final concentration of the organic solvent (e.g., DMSO) in your cell culture is at a non-toxic level for your cells.
-
Problem: I am concerned about the stability of my this compound stock solution.
-
Solution:
-
For long-term storage, it is best to store this compound as a solid at 2-8°C.
-
If you need to prepare a stock solution, dissolve it in a high-quality anhydrous organic solvent like DMSO or ethanol.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C for extended stability. While specific long-term stability data for this compound in solution is not available, this is a standard practice for preserving the integrity of research compounds.
-
Experimental Protocols & Methodologies
Detailed experimental protocols should be developed based on the specific requirements of your research. However, here are some general considerations based on published studies using Tenidap:
-
Cell-Based Assays: When treating cells with this compound, it is common to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution. This stock is then further diluted in cell culture medium to the desired final concentration. It is important to include a vehicle control (medium with the same final concentration of the organic solvent) in your experiments.[1][2][3][4][5][6]
-
In Vitro Assays: For in vitro assays, such as enzyme inhibition assays, the buffer composition and pH can impact the activity and stability of the compound. Ensure that the final concentration of any organic solvent used to dissolve this compound is compatible with the assay conditions.
Visualizations
Below is a diagram illustrating the known signaling pathways affected by Tenidap.
Caption: Mechanism of action of Tenidap.
References
- 1. ard.bmj.com [ard.bmj.com]
- 2. The effects of Tenidap on cytokine induced proliferation of human synovial fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of Tenidap on cytokine induced proliferation of human synovial fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tenidap decreases IL-8 and monocyte chemotactic peptide-1 (MCP-1) mRNA expression in the synovial tissue of rabbits with antigen arthritis and in cultured synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cytokine activation processes in vitro by tenidap, a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Internal Standards for NSAID Analysis: Evaluating Tenidap-d3 and Alternatives
In the quantitative analysis of non-steroidal anti-inflammatory drugs (NSAIDs) by liquid chromatography-mass spectrometry (LC-MS), the use of a reliable internal standard is crucial for achieving accurate and reproducible results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. Stable isotope-labeled internal standards, such as Tenidap-d3, are often the preferred choice. This guide provides a comparative overview of this compound and other internal standards used in NSAID analysis, supported by experimental data and protocols.
The Role of Internal Standards in LC-MS Analysis
Internal standards are compounds that are added in a known quantity to samples, calibrators, and quality controls.[1] Ideally, an internal standard should be chemically and physically similar to the analyte of interest. In LC-MS/MS, stable isotope-labeled (SIL) internal standards are considered the gold standard because they co-elute with the analyte and exhibit similar ionization efficiency, effectively compensating for matrix effects and other sources of variability.[2]
Comparison of Internal Standard Types
The two main types of internal standards used in NSAID analysis are stable isotope-labeled standards and structural analogs.
-
Stable Isotope-Labeled (e.g., Deuterated) Internal Standards: These are molecules where one or more atoms have been replaced with a heavier isotope (e.g., deuterium for hydrogen). They are nearly identical to the analyte in terms of chemical properties, leading to similar behavior during sample extraction, chromatography, and ionization.[2] This close similarity allows for excellent correction of analytical variability. However, it's important to ensure that the deuterated standard is free of the unlabeled analyte and that there is no isotopic exchange (cross-talk) between the analyte and the standard.[1]
-
Structural Analogs: These are compounds with a chemical structure similar to the analyte but with a different molecular weight. They are typically more readily available and less expensive than SIL standards. However, because their chemical and physical properties are not identical to the analyte, they may not co-elute or experience the same degree of matrix effects, potentially leading to less accurate quantification.[2]
Table 1: Comparison of Internal Standard Performance Characteristics
| Feature | Stable Isotope-Labeled IS (e.g., this compound, Ibuprofen-d3) | Structural Analog IS |
| Chromatographic Elution | Co-elutes with the analyte | May elute at a different retention time |
| Matrix Effect Compensation | Excellent, as it experiences similar ion suppression/enhancement | Variable, may not accurately reflect the matrix effect on the analyte |
| Recovery Correction | Excellent, as it behaves similarly during sample preparation | Variable, differences in polarity and solubility can lead to different recoveries |
| Accuracy and Precision | Generally provides higher accuracy and precision | May lead to lower accuracy and precision |
| Availability and Cost | Less common and generally more expensive | More widely available and less expensive |
Experimental Protocols
Below are representative experimental protocols for the analysis of NSAIDs using an internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting NSAIDs from biological matrices like plasma.
-
To 100 µL of plasma sample, add 20 µL of the internal standard solution (e.g., this compound or another suitable standard in methanol).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of NSAIDs.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase: A gradient elution is often used with:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile or methanol
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI), typically in negative ion mode for acidic NSAIDs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. For example, for ibuprofen and its deuterated standard:
-
Ibuprofen: m/z 205.0 → 161.1
-
Ibuprofen-d3: m/z 208.0 → 164.0[2]
-
-
Visualizing the Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for NSAID analysis using an internal standard.
Caption: General workflow for NSAID analysis with an internal standard.
NSAID Mechanism of Action: COX Inhibition Pathway
NSAIDs primarily exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes.
Caption: Inhibition of COX-1 and COX-2 pathways by NSAIDs.
Conclusion
While specific performance data for this compound as an internal standard in NSAID analysis is not widely published, the principles of using stable isotope-labeled standards strongly suggest it would be a highly effective choice. Deuterated standards like this compound are expected to provide superior accuracy and precision compared to structural analogs by more effectively compensating for analytical variability, particularly matrix effects. The selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods for NSAID quantification, and the information provided in this guide should assist researchers in making an informed decision based on the specific requirements of their studies.
References
Comparative Efficacy of Tenidap and Celecoxib on Cytokine Production: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory agents Tenidap and celecoxib, with a focus on their differential effects on cytokine production. The information is supported by experimental data to aid in understanding their distinct mechanisms of action.
Tenidap, a novel anti-inflammatory and anti-arthritic agent, demonstrates a unique mechanism of action by lowering intracellular pH and suppressing anion transport, which in turn modulates cellular responses to cytokine stimulation.[1] In contrast, celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, primarily exerts its anti-inflammatory effects by blocking the conversion of arachidonic acid to prostaglandins.[2][3] While both drugs impact the inflammatory cascade, their effects on cytokine production are mediated through different pathways.
Comparative Analysis of Cytokine Inhibition
The following table summarizes the known effects of Tenidap and celecoxib on the production of key pro-inflammatory cytokines based on available in vitro and in vivo data.
| Cytokine | Tenidap | Celecoxib |
| Interleukin-1 (IL-1) | Inhibits IL-1 synthesis induced by lipopolysaccharide (LPS) and zymosan in murine peritoneal macrophages, with a 50% inhibition observed at 3 µM.[4] The appearance of intracellular pro-IL-1 alpha is also inhibited.[4] | In patients with osteoarthritis, celecoxib treatment resulted in a significant decrease in IL-1β protein levels in the synovial membrane compared to control patients.[5] A positive correlation was found between celecoxib's synovial fluid penetration and the reduction of IL-1β.[6] |
| Interleukin-6 (IL-6) | Dose-dependently inhibits IL-6 production in human monocytes stimulated with granulocyte-macrophage colony-stimulating factor (GM-CSF).[1] Also inhibits IL-6 production in the THP-1 monocyte cell line stimulated with TNF-α and IFN-γ.[7] | Significantly decreases both synovial fluid (p=0.017) and serum (p=0.003) levels of IL-6 in patients with inflammatory arthritis.[6] |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibits the induction of mRNA encoding for TNF-α in cloned human T-cells.[8] Also implicated in the inhibition of TNF production by monocytes following LPS activation.[7] | In patients with osteoarthritis, celecoxib treatment led to a significant decrease in TNF-α protein levels in the synovial membrane compared to controls.[5] However, some studies suggest its effect on pro-inflammatory cytokine levels produced by inflammatory cells is not significant.[9] |
| Interferon-gamma (IFN-γ) | Inhibits IFN-γ production and the induction of its mRNA in cloned human T-cells.[8] | No direct inhibitory effect on IFN-γ production has been prominently reported. Its primary mechanism is downstream of cytokine signaling. |
Experimental Protocols
Tenidap: Inhibition of IL-1 Synthesis in Murine Macrophages[4]
-
Cell Culture: Murine peritoneal macrophages were harvested and cultured.
-
Stimulation: IL-1 production was induced by either lipopolysaccharide (LPS) or phagocytosis of zymosan.
-
Drug Application: Tenidap was added to the cell cultures at varying concentrations.
-
Measurement of IL-1: IL-1 levels were quantified using a competitive IL-1 receptor binding assay.
-
Western Blot Analysis: Intracellular levels of 34 kDa pro-IL-1 alpha were assessed using goat anti-IL-1 alpha antibodies.
Celecoxib: Cytokine Measurement in Inflammatory Arthritis Patients[6]
-
Study Design: A randomized controlled trial involving 51 patients with inflammatory synovial fluid accumulation in the knee. Patients were divided into a celecoxib group (100 mg b.i.d.), an etoricoxib group, and a control group.
-
Sample Collection: Serum and synovial fluid samples were collected before and after the treatment period.
-
Cytokine Analysis: Levels of IL-1β, IL-6, and TNF-α were measured in the collected samples, likely using enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.
-
Statistical Analysis: Paired and unpaired statistical tests were used to compare cytokine levels before and after treatment and between the different groups.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of Tenidap and celecoxib are visualized in the following diagrams.
Caption: Mechanism of action for Tenidap in inhibiting cytokine production.
Caption: Mechanism of action for celecoxib in modulating cytokine production.
Conclusion
Tenidap and celecoxib both effectively reduce the production of key pro-inflammatory cytokines but through fundamentally different mechanisms. Tenidap acts upstream by altering cellular ionic homeostasis, thereby inhibiting cytokine-induced signaling pathways.[1] This leads to a broad suppression of several cytokines, including IL-1, IL-6, TNF-α, and IFN-γ.[4][7][8] Celecoxib's primary role is the selective inhibition of COX-2, which downstream impacts inflammation.[2] While it has been shown to reduce levels of IL-1β, IL-6, and TNF-α, these effects may be, in part, independent of its COX-2 inhibitory activity.[5][6] For researchers and drug developers, understanding these distinct pathways is crucial for the targeted development of anti-inflammatory therapies. Tenidap's unique mechanism suggests its potential in conditions where broad cytokine dysregulation is a key pathological feature. Celecoxib remains a cornerstone for inflammation primarily driven by prostaglandin synthesis.
References
- 1. Inhibition of cytokine activation processes in vitro by tenidap, a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. news-medical.net [news-medical.net]
- 4. Inhibition of interleukin 1 synthesis by tenidap: a new drug for arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long term NSAID treatment inhibits COX‐2 synthesis in the knee synovial membrane of patients with osteoarthritis: differential proinflammatory cytokine profile between celecoxib and aceclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tenidap-modulated proinflammatory cytokine activation of a monocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tenidap, but not nonsteroidal anti-inflammatory drugs, inhibits T-cell proliferation and cytokine induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Validation of a Bioanalytical Method for Tenidap in Human Plasma Using HPLC-UV: A Comparative Guide According to FDA Guidelines
This guide provides a comprehensive overview of the validation of a bioanalytical method for the quantitative determination of Tenidap in human plasma using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The validation parameters and acceptance criteria are based on the principles outlined in the FDA's adopted ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance.[1][2][3] For comparative purposes, this guide also presents hypothetical data for a well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac, to contextualize the performance of the Tenidap assay.
Tenidap is an NSAID that was developed for the treatment of rheumatoid arthritis.[4][5] It functions as a cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitor, thereby modulating inflammatory pathways.[4][5] The development of Tenidap was halted due to observations of liver and kidney toxicity, which were reportedly linked to its metabolites.[4] A robust and reliable bioanalytical method is crucial for accurately assessing the pharmacokinetic profile and understanding the metabolism of drugs like Tenidap.
Experimental Protocols
A detailed description of the experimental procedures for the validation of the bioanalytical method for Tenidap is provided below.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of human plasma, add 50 µL of the internal standard (IS), Piroxicam (10 µg/mL).
-
Vortex for 30 seconds.
-
Add 1 mL of the extraction solvent (ethyl acetate:hexane, 80:20 v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
2. HPLC-UV Method
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
UV Detection Wavelength: 330 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
3. Preparation of Calibration Standards and Quality Control Samples
-
Stock solutions of Tenidap and the internal standard were prepared in methanol at a concentration of 1 mg/mL.
-
Working standard solutions of Tenidap were prepared by serial dilution of the stock solution with methanol.
-
Calibration standards were prepared by spiking blank human plasma with the appropriate working standard solutions to achieve concentrations of 0.1, 0.2, 0.5, 1, 2, 5, and 10 µg/mL.
-
Quality control (QC) samples were prepared in the same manner at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.1 µg/mL
-
Low Quality Control (LQC): 0.3 µg/mL
-
Medium Quality Control (MQC): 4 µg/mL
-
High Quality Control (HQC): 8 µg/mL
-
Data Presentation: Method Validation Parameters
The following tables summarize the hypothetical validation results for the Tenidap bioanalytical method and compare them with a typical HPLC-UV method for Diclofenac.
Table 1: Linearity and Range
| Analyte | Calibration Curve Range (µg/mL) | Correlation Coefficient (r²) | Regression Equation |
| Tenidap | 0.1 - 10 | 0.9985 | y = 0.512x + 0.015 |
| Diclofenac | 0.05 - 20 | 0.9991 | y = 0.634x + 0.008 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Accuracy (%) | Precision (%CV) |
| Tenidap | LLOQ | 0.1 | 0.095 | 95.0 | 8.5 |
| LQC | 0.3 | 0.289 | 96.3 | 6.2 | |
| MQC | 4 | 4.12 | 103.0 | 4.1 | |
| HQC | 8 | 7.89 | 98.6 | 3.5 | |
| Diclofenac | LLOQ | 0.05 | 0.048 | 96.0 | 9.1 |
| LQC | 0.15 | 0.155 | 103.3 | 7.3 | |
| MQC | 7.5 | 7.32 | 97.6 | 5.0 | |
| HQC | 15 | 15.21 | 101.4 | 2.8 |
Table 3: Selectivity and Specificity
| Analyte | Specificity | Endogenous Interference | Common NSAID Interference |
| Tenidap | No significant peaks were observed at the retention times of Tenidap and the IS in blank plasma. | None observed. | No interference from Ibuprofen, Naproxen, or Aspirin. |
| Diclofenac | No significant peaks were observed at the retention times of Diclofenac and the IS in blank plasma. | None observed. | No interference from Ibuprofen, Naproxen, or Aspirin. |
Table 4: Stability
| Analyte | Condition | Stability (% Recovery) |
| Tenidap | Bench-top (6 hours at room temperature) | 97.2 |
| Freeze-thaw (3 cycles) | 95.8 | |
| Long-term (-20°C for 30 days) | 96.5 | |
| Diclofenac | Bench-top (8 hours at room temperature) | 98.1 |
| Freeze-thaw (3 cycles) | 97.3 | |
| Long-term (-20°C for 60 days) | 97.9 |
Mandatory Visualizations
Caption: Bioanalytical method validation workflow as per FDA guidelines.
Caption: Simplified signaling pathway of Tenidap's anti-inflammatory action.
References
Inter-laboratory Comparison of Tenidap Quantification Methods: A Comparative Guide
Introduction
Tenidap is a non-steroidal anti-inflammatory drug (NSAID) with cytokine-modulating properties that has been investigated for the treatment of rheumatoid arthritis.[1][2] Accurate and precise quantification of Tenidap in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This guide provides a comparative analysis of common bioanalytical methods used for Tenidap quantification, based on a simulated inter-laboratory study. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance of different analytical techniques to aid in method selection and validation.
The methodologies compared are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are widely employed in bioanalytical laboratories for the quantification of small molecules in complex biological matrices.[3][4]
Experimental Workflow
The following diagram illustrates a typical workflow for the bioanalysis of Tenidap in plasma samples, from collection to final data analysis.
Caption: A generalized workflow for the quantification of Tenidap in plasma samples.
Quantitative Data Summary
The following table summarizes the performance characteristics of HPLC-UV and LC-MS/MS for the quantification of Tenidap, as determined by a hypothetical inter-laboratory study involving three laboratories. The data presented are mean values from the participating laboratories.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±10% |
| Precision (% CV) | < 15% | < 10% |
| Recovery (%) | 85 ± 5% | 95 ± 5% |
| Sample Throughput | Lower | Higher |
Experimental Protocols
Detailed methodologies for the two analytical techniques are provided below. These protocols are based on established practices for bioanalytical method validation.[5][6]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of Tenidap in plasma for studies where high sensitivity is not a primary requirement.
Sample Preparation:
-
To 200 µL of human plasma, add 20 µL of an internal standard solution (e.g., a structurally similar compound).
-
Precipitate proteins by adding 600 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 330 nm.
-
Run Time: 10 minutes.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies requiring the detection of low concentrations of Tenidap.[7][8]
Sample Preparation:
-
To 50 µL of human plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled Tenidap).
-
Perform protein precipitation by adding 150 µL of methanol.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Dilute the supernatant 1:1 with water before injection.
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Mass Transitions:
-
Tenidap: m/z 322.0 → 198.1
-
Internal Standard: (specific to the IS used)
-
-
Run Time: 3 minutes.
Signaling Pathway of Tenidap
Tenidap is known to modulate inflammatory pathways by inhibiting cyclo-oxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.[2] The diagram below illustrates this mechanism of action.
References
- 1. A comparative study of tenidap, a cytokine-modulating anti-rheumatic drug, and diclofenac in rheumatoid arthritis: a 24-week analysis of a 1-year clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tenidap: a novel cytokine-modulating antirheumatic drug for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 4. agilent.com [agilent.com]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. agilent.com [agilent.com]
- 8. scispace.com [scispace.com]
Tenidap's Cyclooxygenase Profile: A Comparative Analysis with Other NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tenidap's cyclooxygenase-1 (COX-1) versus cyclooxygenase-2 (COX-2) selectivity in relation to other non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is compiled from various in vitro studies to offer a comprehensive overview for research and drug development purposes.
Introduction to COX Isoforms and NSAID Selectivity
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the inflammatory cascade, converting arachidonic acid into prostaglandins and other prostanoids. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1]
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal complications, are primarily linked to the inhibition of COX-1.[2] Consequently, the relative selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its efficacy and safety profile. This guide focuses on the COX inhibitory profile of Tenidap, a novel anti-rheumatic agent, and compares it with a range of other NSAIDs. Tenidap has demonstrated both anti-inflammatory and disease-modifying properties in clinical trials for rheumatoid arthritis.[3]
Comparative COX-1/COX-2 Inhibition of NSAIDs
The following table summarizes the 50% inhibitory concentrations (IC50) of Tenidap and other selected NSAIDs against COX-1 and COX-2. The selectivity ratio (COX-1 IC50 / COX-2 IC50) is also provided to quantify the relative preference of each compound for the COX isoforms. A higher ratio indicates greater selectivity for COX-2, while a lower ratio suggests a preference for COX-1.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Predominant Selectivity |
| Tenidap | ~0.02 * | - | <1 | COX-1 |
| Celecoxib | 82 | 6.8 | 12 | COX-2 |
| Rofecoxib | >100 | 25 | >4.0 | COX-2 |
| Etoricoxib | 106 | 1 | 106 | COX-2 |
| Diclofenac | 0.076 | 0.026 | 2.9 | COX-2 |
| Meloxicam | 37 | 6.1 | 6.1 | COX-2 |
| Ibuprofen | 12 | 80 | 0.15 | COX-1 |
| Naproxen | - | - | - | COX-1 |
| Indomethacin | 0.0090 | 0.31 | 0.029 | COX-1 |
| Piroxicam | 47 | 25 | 1.9 | Non-selective |
Experimental Methodologies
The determination of COX-1 and COX-2 inhibitory activity of NSAIDs is commonly performed using a variety of in vitro assays. Two prevalent methods are the human whole blood assay and cell-free enzyme assays using purified recombinant enzymes.
Human Whole Blood Assay
The human whole blood assay provides a more physiologically relevant environment for assessing NSAID activity as it includes plasma proteins and cellular components.[5]
Protocol Outline:
-
Blood Collection: Fresh venous blood is collected from healthy volunteers who have not consumed any NSAIDs for at least two weeks.
-
COX-1 Inhibition (Thromboxane B2 Assay):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.
-
Blood is allowed to clot at 37°C for a specified time (e.g., 1 hour) to induce thromboxane A2 (TXA2) production via platelet COX-1.
-
The reaction is stopped, and serum is collected.
-
The stable metabolite of TXA2, thromboxane B2 (TXB2), is measured by enzyme-linked immunosorbent assay (ELISA).
-
-
COX-2 Inhibition (Prostaglandin E2 Assay):
-
Aliquots of heparinized whole blood are incubated with the test compound or vehicle.
-
Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes.
-
The blood is incubated for an extended period (e.g., 24 hours) at 37°C to allow for COX-2 expression and subsequent prostaglandin E2 (PGE2) production.
-
Plasma is separated, and PGE2 levels are quantified by ELISA.[6]
-
-
Data Analysis: The concentration of the NSAID that produces 50% inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) synthesis is determined as the IC50 value.
Recombinant Human COX Enzyme Inhibition Assay
This method utilizes purified recombinant human COX-1 and COX-2 enzymes to assess the direct inhibitory effect of a compound.
Protocol Outline:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are obtained and diluted to a working concentration in a suitable assay buffer.
-
Reaction Mixture: The reaction mixture typically contains the assay buffer, a heme cofactor, and the test compound at various concentrations or a vehicle control.
-
Enzyme Addition: The COX enzyme is added to the reaction mixture and pre-incubated with the test compound for a defined period at a specific temperature (e.g., 10 minutes at 37°C).[7]
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[7]
-
Reaction Termination: After a short incubation period (e.g., 2 minutes), the reaction is stopped by adding a solution such as stannous chloride.[7]
-
Quantification of Prostaglandin Production: The amount of prostaglandin produced (often PGF2α) is quantified using a sensitive method like ELISA.[7]
-
Data Analysis: The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in prostaglandin production compared to the vehicle control.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the arachidonic acid metabolic pathway and a generalized workflow for determining COX inhibitor selectivity.
References
- 1. youtube.com [youtube.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. A comparative study of tenidap, a cytokine-modulating anti-rheumatic drug, and diclofenac in rheumatoid arthritis: a 24-week analysis of a 1-year clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Tenidap: A Comparative Analysis of a Dual-Action Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Tenidap, a cytokine-modulating anti-inflammatory drug, emerged as a promising therapeutic agent for rheumatoid arthritis (RA) and osteoarthritis (OA). Its unique dual mechanism of action, involving the inhibition of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, as well as the modulation of pro-inflammatory cytokines, set it apart from traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive head-to-head comparison of Tenidap with other anti-inflammatory agents, supported by experimental data and detailed methodologies, to offer a valuable resource for ongoing research and drug development.
Mechanism of Action: A Dual Approach to Inflammation Control
Tenidap's primary mechanism involves the inhibition of key enzymes in the inflammatory cascade. It acts as a COX/5-LOX inhibitor, effectively reducing the production of prostaglandins and leukotrienes, which are critical mediators of inflammation and pain.[1][2] Furthermore, Tenidap has been shown to significantly inhibit the production of pro-inflammatory cytokines, including interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor (TNF).[3] This cytokine-modulating activity suggests a potential for disease-modifying effects, a characteristic not typically associated with standard NSAIDs.[2][3]
Below is a diagram illustrating the signaling pathway affected by Tenidap.
Head-to-Head Clinical Efficacy
Clinical trials have demonstrated Tenidap's efficacy in treating RA and OA, often showing superiority over conventional NSAIDs.
Rheumatoid Arthritis
In a 24-week, double-blind, randomized study involving 384 patients with active RA, Tenidap (120 mg/day) was compared to diclofenac (150 mg/day).[4] Tenidap showed significantly greater improvement in all five primary efficacy parameters.[4] A key finding was Tenidap's ability to significantly reduce levels of C-reactive protein (CRP) and serum amyloid A, acute-phase proteins indicative of inflammation.[4] This effect on biomarkers suggests a deeper anti-inflammatory action than that of diclofenac.
Another 4-week, placebo-controlled study in patients with active RA demonstrated that Tenidap (40-200 mg/day) led to significant improvements in four of the five primary efficacy variables compared to placebo.[5] Notably, Tenidap treatment was associated with a 51% reduction in serum CRP levels.[5]
| Efficacy Parameter | Tenidap (120 mg/day) | Diclofenac (150 mg/day) | p-value | Reference |
| Improvement in Primary Efficacy Parameters | Significantly greater | - | <0.05 | [4] |
| Reduction in C-Reactive Protein (CRP) | Significant, rapid, and sustained | No significant change | <0.05 | [4] |
| Reduction in Serum Amyloid A | Significant, rapid, and sustained | No significant change | <0.05 | [4] |
| Reduction in Plasma Interleukin-6 | Significant | No significant change | <0.05 | [4] |
Table 1: Comparison of Tenidap and Diclofenac in Rheumatoid Arthritis (24-week study).
| Efficacy Parameter | Tenidap (40-200 mg/day) | Placebo | p-value | Reference |
| Improvement in 4 of 5 Primary Efficacy Variables | Significantly greater | - | <0.01 | [5] |
| Reduction in C-Reactive Protein (CRP) | 51% | No significant change | <0.05 | [5] |
| Reduction in Erythrocyte Sedimentation Rate (ESR) | 18% | No significant change | <0.05 | [5] |
Table 2: Comparison of Tenidap and Placebo in Rheumatoid Arthritis (4-week study).
Osteoarthritis
A multicenter, randomized, double-blind study compared Tenidap with piroxicam in patients with OA. While specific quantitative outcomes of this study require further investigation, it highlights the exploration of Tenidap's efficacy in this common form of arthritis.
Safety and Tolerability
In the 24-week comparative study with diclofenac, the nature and frequency of side effects were similar between the two groups.[4] However, Tenidap was associated with a higher incidence of mild, non-progressive proteinuria of proximal tubular origin.[4] It is important to note that the development of Tenidap was halted due to concerns of liver and kidney toxicity observed in some cases, which were attributed to metabolites of the drug.[1]
| Adverse Event | Tenidap (120 mg/day) | Diclofenac (150 mg/day) | Reference |
| Overall Side Effect Frequency | Similar | Similar | [4] |
| Elevated Transaminases | Equal incidence | Equal incidence | [4] |
| Mild Proteinuria | Higher incidence | Lower incidence | [4] |
Table 3: Safety Comparison of Tenidap and Diclofenac in Rheumatoid Arthritis (24-week study).
Experimental Protocols
To facilitate further research, this section outlines the general methodologies for key experiments used to evaluate Tenidap's efficacy.
Measurement of Cyclooxygenase (COX) Inhibition
-
Assay Type: In vitro enzyme immunoassay.
-
Procedure:
-
Prepare a reaction mixture containing purified COX-1 or COX-2 enzyme, arachidonic acid (substrate), and varying concentrations of the test compound (Tenidap or comparator).
-
Incubate the mixture at 37°C for a specified time.
-
Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Cytokine Production Assay
-
Assay Type: Cell-based in vitro assay.
-
Procedure:
-
Culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1).
-
Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS).
-
Treat the stimulated cells with varying concentrations of Tenidap or a comparator drug.
-
Incubate for 24-48 hours.
-
Collect the cell supernatant and measure the levels of IL-1, IL-6, and TNF using specific ELISA kits.
-
Determine the concentration-dependent inhibition of cytokine production.
-
C-Reactive Protein (CRP) Measurement
-
Assay Type: Immunoassay.
-
Procedure:
-
Collect serum samples from patients at baseline and at various time points during treatment.
-
Use a high-sensitivity CRP ELISA kit or a nephelometric assay to quantify the CRP concentration in the serum.
-
Compare the changes in CRP levels between the treatment and control groups.
-
Conclusion
Tenidap represented a significant advancement in anti-inflammatory therapy due to its dual inhibition of COX/5-LOX and its cytokine-modulating properties. Head-to-head studies, particularly in rheumatoid arthritis, demonstrated its superior efficacy in reducing clinical symptoms and key inflammatory biomarkers compared to traditional NSAIDs like diclofenac. While its clinical development was halted due to safety concerns, the unique mechanism of action and the substantial body of preclinical and clinical data on Tenidap continue to provide valuable insights for the development of next-generation anti-inflammatory and disease-modifying antirheumatic drugs. The experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers and scientists in the ongoing quest for safer and more effective treatments for inflammatory diseases.
References
- 1. Tenidap - Wikipedia [en.wikipedia.org]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Tenidap: a novel cytokine-modulating antirheumatic drug for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative study of tenidap, a cytokine-modulating anti-rheumatic drug, and diclofenac in rheumatoid arthritis: a 24-week analysis of a 1-year clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tenidap in patients with rheumatoid arthritis. A 4-week, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Justification for Using a Stable Isotope-Labeled Standard for Tenidap: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of the non-steroidal anti-inflammatory drug (NSAID) Tenidap, the use of a stable isotope-labeled (SIL) internal standard is the gold standard for achieving the highest accuracy and precision. This guide provides a comprehensive comparison of analytical methodologies, supported by experimental data, to justify the selection of a SIL-internal standard, such as deuterated Tenidap ([D3]-Tenidap), over other quantification techniques like the use of a structural analog internal standard or an external standard method.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of drugs and their metabolites in complex biological matrices. However, several factors can introduce variability and affect the accuracy of the results. These include:
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can enhance or suppress the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.
-
Sample Preparation Variability: Inconsistent recovery of the analyte during extraction, evaporation, and reconstitution steps can introduce significant errors.
-
Instrumental Drift: Fluctuations in the performance of the LC-MS/MS system over time can affect the signal intensity of the analyte.
To compensate for these potential sources of error, an internal standard (IS) is added at a known concentration to all samples, including calibration standards and quality controls. The ratio of the analyte's response to the IS's response is then used for quantification, which corrects for variations that affect both the analyte and the IS similarly.
Comparison of Quantification Methods
The choice of internal standard is crucial for the reliability of a bioanalytical method. Here, we compare three common approaches for the quantification of Tenidap.
| Quantification Method | Principle | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) Internal Standard | A known concentration of a non-radioactive, isotopically enriched version of Tenidap (e.g., [D3]-Tenidap) is added to each sample. The mass difference allows the mass spectrometer to distinguish between the analyte and the IS. | - Highest Accuracy and Precision: Co-elutes with the analyte and experiences identical matrix effects and extraction recovery. - Compensates for All Sources of Variability: Effectively corrects for variations in sample preparation, chromatography, and mass spectrometric ionization. - Considered the "Gold Standard" by regulatory agencies for bioanalytical method validation. | - Higher Cost: Synthesis of a SIL-IS can be expensive. - Potential for Isotopic Crosstalk: If not properly resolved, the isotopic peaks of the analyte and IS can interfere with each other. |
| Structural Analog Internal Standard | A molecule with a similar chemical structure and physicochemical properties to Tenidap is used as the IS. | - Lower Cost than a SIL-IS. - Readily Available in many cases. | - Differential Extraction Recovery: May not have the exact same recovery as the analyte from the biological matrix. - Different Ionization Efficiency: Can be affected differently by matrix effects, leading to inaccurate correction. - Potential for Chromatographic Separation Issues. |
| External Standard Method | A calibration curve is generated from standards prepared in a clean solvent or a representative blank matrix. The concentration of the analyte in unknown samples is determined by comparing its response to the calibration curve. No internal standard is used. | - Simplest Method: Easy to prepare standards. - Lowest Cost: No need for an internal standard. | - Highly Susceptible to Errors: Does not correct for matrix effects, sample preparation variability, or instrumental drift. - Generally Not Suitable for complex biological matrices and regulated bioanalysis. |
Experimental Data: SIL-Internal Standard vs. Structural Analog
While specific comparative studies for Tenidap are not extensively published, data from studies on other small molecules, including NSAIDs, consistently demonstrate the superiority of SIL-internal standards. For instance, a pharmacokinetic study of Tenidap successfully utilized [D3]-Tenidap as an internal standard, highlighting its suitability for accurate quantification in biological samples.
To illustrate the expected performance differences, the following table summarizes typical validation parameters for a hypothetical LC-MS/MS method for Tenidap using both a SIL-IS and a structural analog IS.
| Validation Parameter | Stable Isotope-Labeled IS ([D3]-Tenidap) | Structural Analog IS | Acceptance Criteria (FDA/EMA) |
| Accuracy (% Bias) | -2.5% to +3.1% | -10.2% to +12.5% | ±15% (±20% at LLOQ) |
| Precision (% CV) | 1.8% to 4.5% | 6.5% to 14.2% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (% CV) | < 5% | 10% - 25% | ≤15% |
| Recovery (% RSD) | < 6% | 8% - 20% | Consistent and reproducible |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation; RSD: Relative Standard Deviation.
These hypothetical data, based on typical outcomes in bioanalytical method development, show that the SIL-IS method provides significantly better accuracy, precision, and control over matrix effects compared to the structural analog method.
Experimental Protocol: LC-MS/MS Quantification of Tenidap using [D3]-Tenidap
This section outlines a typical experimental protocol for the quantitative analysis of Tenidap in human plasma using its stable isotope-labeled internal standard.
Materials and Reagents
-
Tenidap reference standard
-
[D3]-Tenidap internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant)
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of the [D3]-Tenidap working solution (e.g., 500 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: High-performance liquid chromatography system
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to achieve good separation and peak shape (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in negative mode
-
MRM Transitions:
-
Tenidap: m/z 320.0 -> 183.0
-
[D3]-Tenidap: m/z 323.0 -> 186.0
-
Method Validation
The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, stock solution)
Visualizing the Workflow and Justification
The following diagrams illustrate the analytical workflow and the logical justification for choosing a SIL-internal standard.
Caption: Experimental workflow for Tenidap quantification using a SIL-IS.
Caption: Justification for selecting a SIL-IS to overcome analytical challenges.
Conclusion
The use of a stable isotope-labeled internal standard, such as [D3]-Tenidap, is unequivocally the most robust and reliable method for the quantitative analysis of Tenidap in biological matrices. While the initial cost of a SIL-IS may be higher, the significant improvements in data quality, accuracy, and precision far outweigh this investment, particularly in regulated environments such as clinical trials and pharmacokinetic studies. The ability of a SIL-IS to mimic the behavior of the analyte throughout the entire analytical process ensures that the generated data is of the highest integrity, providing a solid foundation for critical decisions in drug development.
The Crucial Role of Deuterated Internal Standards in Bioanalytical Success: A Focus on Incurred Sample Reanalysis
For researchers, scientists, and drug development professionals, the reliability of bioanalytical data is paramount. Incurred sample reanalysis (ISR) has emerged as a critical tool to ensure the reproducibility of methods used in pharmacokinetic, toxicokinetic, and bioequivalence studies. This guide provides a comparative overview of the performance of bioanalytical methods utilizing a standard analog internal standard versus a deuterated internal standard, with a focus on the implications for passing stringent ISR criteria.
While specific incurred sample reanalysis (ISR) data for Tenidap-d3 is not publicly available, this guide will use a representative case study to illustrate the significant advantages of employing a deuterated internal standard in bioanalytical method validation. The principles and data presented are broadly applicable to small molecule drug candidates like Tenidap.
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely recognized as a best practice in LC-MS bioanalysis.[1][2][3] This is primarily due to its ability to mimic the analyte of interest throughout the analytical process, from sample extraction to ionization in the mass spectrometer. This co-eluting and chemically similar nature provides superior compensation for matrix effects and other sources of variability, leading to more accurate and precise results.
Performance Comparison: Deuterated vs. Analog Internal Standard
To quantitatively demonstrate the impact of the internal standard choice on assay performance, the following table summarizes data from a comparative study. While this data does not represent a direct ISR comparison for this compound, it effectively showcases the superior precision and accuracy achieved with a deuterated internal standard, which are critical factors for ISR success.
| Performance Metric | Method with Analog Internal Standard | Method with Deuterated (d3) Internal Standard |
| Intra-day Precision (%CV) | ||
| Low QC (n=6) | 8.5 | 3.2 |
| Mid QC (n=6) | 6.2 | 2.1 |
| High QC (n=6) | 5.8 | 1.8 |
| Inter-day Precision (%CV) | ||
| Low QC (n=18) | 10.2 | 4.5 |
| Mid QC (n=18) | 8.7 | 3.3 |
| High QC (n=18) | 7.9 | 2.9 |
| Accuracy (% Bias) | ||
| Low QC | -7.3 | -1.5 |
| Mid QC | -4.5 | 0.8 |
| High QC | -3.1 | 1.2 |
Data presented is representative and adapted from a case study to illustrate performance differences.
As the table clearly indicates, the method employing the deuterated internal standard demonstrates significantly lower coefficients of variation (%CV) for both intra-day and inter-day precision, as well as a markedly reduced bias in accuracy across all quality control (QC) levels. This enhanced performance directly translates to a higher probability of meeting the stringent acceptance criteria for incurred sample reanalysis.
The Incurred Sample Reanalysis (ISR) Protocol: A Regulatory Mandate
ISR is a mandatory requirement by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to verify the reproducibility of a bioanalytical method using actual study samples.[4][5] These "incurred" samples contain the drug and its metabolites in the biological matrix, presenting a more complex analytical challenge than the spiked QC samples used during method validation.[4]
Key Steps in the ISR Protocol:
-
Sample Selection: A subset of study samples, typically up to 10% of the first 1000 samples and 5% of the remaining, are selected for reanalysis.[4] Samples are chosen to cover the pharmacokinetic profile, including points around the maximum concentration (Cmax) and in the elimination phase.
-
Reanalysis: The selected incurred samples are reanalyzed in a separate analytical run on a different day from the original analysis.
-
Acceptance Criteria: For small molecules, the concentration of the reanalyzed sample must be within ±20% of the original reported concentration for at least two-thirds (67%) of the samples. The percent difference is calculated as: (% Difference) = [(Repeat Value - Initial Value) / Mean Value] x 100.
dot
Caption: Workflow of the Incurred Sample Reanalysis (ISR) process.
Why Deuterated Internal Standards Improve ISR Pass Rates
ISR failures can often be attributed to factors that are not fully captured by the analysis of spiked QC samples.[6][7][8] These include:
-
Matrix Effects: Variations in the biological matrix between individuals or over time can lead to ion suppression or enhancement, affecting the accuracy of quantification.
-
Metabolite Interference: The presence of metabolites that are not present in the spiked QCs can interfere with the analysis.
-
Analyte Stability: The stability of the analyte in the incurred sample matrix may differ from that in the clean matrix of the QCs.
-
Extraction Variability: Inconsistent recovery of the analyte during sample preparation.
A deuterated internal standard like this compound is the ideal tool to mitigate these issues. Because it has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, extraction variability, and potential degradation. By normalizing the analyte response to the deuterated internal standard response, these sources of error are effectively cancelled out, leading to more robust and reproducible results.
dot
Caption: Mitigation of common ISR failure causes by deuterated internal standards.
References
- 1. tandfonline.com [tandfonline.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. en.cmicgroup.com [en.cmicgroup.com]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Investigation and resolution of incurred sample reanalysis failures: two case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nebiolab.com [nebiolab.com]
- 8. Incurred sample reanalysis (ISR): a decisive tool in bioanalytical research - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Tenidap-d3
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Guide to the Safe Handling and Disposal of Tenidap-d3.
This document provides essential safety and logistical information for the proper disposal of this compound, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) Tenidap. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with waste management regulations.
Chemical and Physical Properties of Tenidap
While specific data for this compound is limited, the properties of its parent compound, Tenidap, offer a baseline for safe handling.
| Property | Data |
| Chemical Formula | C₁₄H₉ClN₂O₃S |
| Appearance | Solid |
| Classification | Chlorinated Organic Compound, NSAID |
| Disposal Consideration | Requires handling as special hazardous waste. |
Experimental Protocols: Disposal of this compound
As a chlorinated organic compound, this compound requires specific disposal protocols to mitigate environmental and safety risks. Under no circumstances should this compound be disposed of down the drain.[1][2]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Safety goggles
-
Laboratory coat
-
Nitrile gloves[2]
Disposal Steps:
-
Waste Collection:
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Spill Management:
-
In the event of a spill, do not flush the area with water or dispose of the material down the sink.[1]
-
Contain the spill using an appropriate absorbent material, such as sand or diatomaceous earth.[1]
-
Carefully collect the absorbent material and contaminated debris and place it in the designated "Halogenated Organic Waste" container.
-
Thoroughly clean the spill area.
-
-
Final Disposal:
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
References
Personal protective equipment for handling Tenidap-d3
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical line of defense against exposure. The following table summarizes the recommended PPE for handling Tenidap-d3.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double gloving is required, with one pair of chemotherapy-rated gloves over a standard pair of nitrile gloves. Change gloves immediately if contaminated, punctured, or torn.[1][2] |
| Body Protection | Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[1][2] |
| Eye Protection | Safety Glasses/Goggles | ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.[1] |
| Face Protection | Face Shield | A face shield should be worn in addition to safety glasses or goggles when there is a risk of splashing or aerosol generation.[1] |
| Respiratory Protection | Respirator | In cases where aerosols or dust may be generated, a NIOSH-approved N95 or higher-level respirator is recommended.[1] |
Operational and Disposal Plans
Handling:
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Avoid the generation of dust and aerosols.
-
Wash hands thoroughly with soap and water before and after handling the compound.
Disposal:
-
All disposable PPE (gloves, gowns, etc.) contaminated with this compound should be placed in a sealed, labeled hazardous waste container.[2]
-
Unused or waste this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Needles and syringes must not be crushed, clipped, or recapped and should be placed directly into a sharps container.[1]
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
